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1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride Documentation Hub

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  • Product: 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride
  • CAS: 63991-27-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride

The following is an in-depth technical guide on 1-(m-Tolyl)-2-amino-1-propanol Hydrochloride , also known as 3-Methylnorephedrine Hydrochloride . Physicochemical Profiling, Synthesis, and Analytical Characterization Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 1-(m-Tolyl)-2-amino-1-propanol Hydrochloride , also known as 3-Methylnorephedrine Hydrochloride .

Physicochemical Profiling, Synthesis, and Analytical Characterization

Executive Summary

1-(m-Tolyl)-2-amino-1-propanol hydrochloride (commonly referred to as 3-Methylnorephedrine HCl ) is a substituted phenethylamine derivative and a primary metabolite of the designer drug 3-Methylmethcathinone (3-MMC) . Structurally, it is the 3-methyl analogue of Phenylpropanolamine (Norephedrine) .

This compound is of significant interest in forensic toxicology as a biomarker for 3-MMC ingestion, distinguishing the parent ketone from its metabolic reduction products. As a sympathomimetic amine, it shares structural and likely pharmacological properties with norpseudoephedrine, acting as a norepinephrine releasing agent. This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and analytical identification markers.

Chemical Identity & Structural Analysis[1][2]

The compound is a chiral amino alcohol. In the absence of stereochemical specification, it is typically treated as a racemic mixture of diastereomers (erythro/threo).

Parameter Details
IUPAC Name 2-Amino-1-(3-methylphenyl)propan-1-ol hydrochloride
Common Names 3-Methylnorephedrine HCl; 3-Methylphenylpropanolamine HCl
CAS Number Not widely listed for the specific HCl salt; (Related: 3-MMC HCl CAS: 1246816-62-5)
Molecular Formula C₁₀H₁₅NO · HCl
Molecular Weight 201.70 g/mol (Salt); 165.23 g/mol (Free Base)
SMILES (Free Base) CC(C(O)C1=CC=CC(C)=C1)N
InChI Key Analogous to Norephedrine with m-methyl substitution
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the meta-methyl substitution and the chiral centers at C1 and C2.

G cluster_0 Stereochemistry Benzene Benzene Ring MetaMethyl m-Methyl Group (Position 3) Benzene->MetaMethyl Substitution C1 C1 (Chiral) Hydroxyl Group Benzene->C1 Attachment C2 C2 (Chiral) Amino Group C1->C2 Backbone Methyl Terminal Methyl C2->Methyl Backbone HCl HCl Salt C2->HCl Ionic Interaction Stereo 2 Chiral Centers (1R,2S) / (1S,2R) etc.

Figure 1: Structural connectivity of 1-(m-tolyl)-2-amino-1-propanol HCl.

Physicochemical Profiling

The following properties are derived from experimental data of structural analogs (Norephedrine/3-MMC) and computational models where specific experimental values for the 3-methyl derivative are unavailable in public registries.

Physical State & Thermal Properties[3][4]
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point (HCl salt): Predicted range 185–195 °C .[2][3]

    • Rationale: The parent ketone (3-MMC HCl) melts at ~193 °C. The alcohol analogs (like Norephedrine HCl) typically melt in the 190–194 °C range.

  • Hygroscopicity: Moderate. Aminium chlorides are generally stable but can be hygroscopic at high humidity.

Solubility & Partitioning
  • Water Solubility: High (>50 mg/mL). The ionic nature of the hydrochloride salt ensures excellent aqueous solubility.

  • Organic Solubility:

    • Soluble: Ethanol, Methanol, DMSO.

    • Insoluble: Diethyl ether, Hexane, Chloroform (free base is soluble, salt is not).

  • pKa (Base): ~9.4 – 9.6 (Amine protonation).

    • Context: Similar to Phenylpropanolamine (pKa 9.44). The m-methyl group has a weak electron-donating effect, potentially slightly increasing basicity compared to the unsubstituted analog.

  • LogP (Octanol/Water):

    • Free Base: Predicted ~1.6 .

    • HCl Salt: < 0 (highly hydrophilic).

Synthesis & Metabolic Origin

This compound is primarily encountered as a metabolite in biological systems following 3-MMC ingestion, but it can be synthesized for use as an analytical standard.

Metabolic Pathway (In Vivo)

The primary route of formation is the reduction of the beta-keto group of 3-MMC, followed by N-demethylation (or vice versa).

Metabolism MMC 3-MMC (Parent Ketone) MC 3-Methylcathinone (N-Demethylation) MMC->MC CYP450 (N-dealkylation) ME 3-Methylephedrine (Keto-Reduction) MMC->ME Reductase (C=O to C-OH) Target 3-Methylnorephedrine (Target Alcohol) MC->Target Reductase ME->Target CYP450

Figure 2: Metabolic formation of 3-Methylnorephedrine from 3-MMC.

Chemical Synthesis (Laboratory)
  • Starting Material: 3-Methylbenzaldehyde.[4][5]

  • Grignard Reaction: Reaction with ethylmagnesium bromide to form 1-(3-methylphenyl)-1-propanol.

  • Oxidation: Conversion to the ketone (Propiophenone derivative).

  • Alpha-Halogenation: Bromination to form the alpha-bromo ketone.

  • Amination: Reaction with ammonia (or protected amine) to yield 3-Methylcathinone.

  • Reduction: Sodium Borohydride (NaBH₄) reduction of the ketone to the alcohol (3-Methylnorephedrine).

  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether.

Analytical Characterization

For researchers identifying this compound in biological matrices or purity analysis.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Precursor Ion [M+H]⁺: 166.1232 m/z (Calculated for C₁₀H₁₆NO⁺).

  • Key Fragments (MS²):

    • 148.11 m/z: Loss of water [M+H - H₂O]⁺.

    • 105.07 m/z: Methylbenzyl cation (C₈H₉⁺) – characteristic of the m-tolyl core.

    • 44.05 m/z: Ethanamine fragment (C₂H₆N⁺).

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts for the HCl salt in D₂O:

  • Aromatic Protons: δ 7.1 – 7.4 ppm (Multiplet, 4H).

  • Benzylic Methine (CH-OH): δ 4.8 – 5.0 ppm (Doublet, 1H).

  • Methine (CH-NH₂): δ 3.4 – 3.6 ppm (Multiplet, 1H).

  • Aromatic Methyl (Ar-CH₃): δ 2.35 ppm (Singlet, 3H).

  • Terminal Methyl (CH₃): δ 1.1 – 1.3 ppm (Doublet, 3H).

Stability & Handling

  • Storage: Store at -20°C for long-term stability. The solid is stable at room temperature if kept dry and away from light.

  • Solution Stability: Aqueous solutions are stable for <24 hours at room temperature. For analytical standards, prepare in Methanol and store at -20°C.

  • Safety Profile:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

    • Handling: Use a fume hood. Wear nitrile gloves and safety glasses. As a sympathomimetic amine, it may possess stimulant properties; avoid inhalation of dust.

References

  • World Health Organization (WHO). (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC).[4] Expert Committee on Drug Dependence. Link

  • Frison, G., et al. (2016).[2][3][6] "Detection of 3-methylmethcathinone and its metabolites 3-methylephedrine and 3-methylnorephedrine in pubic hair samples by liquid chromatography–high resolution/high accuracy Orbitrap mass spectrometry." Forensic Science International, 265, 131–137.[3][1] Link[2][3][1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). EMCDDA technical report on the new psychoactive substance 3-methylmethcathinone (3-MMC).Link

  • Ferreira, B., et al. (2019).[6] "The novel psychoactive substance 3-methylmethcathinone (3-MMC or metaphedrone): A review." Forensic Science International, 295, 269-281. Link

Sources

Exploratory

Analytical and Toxicological Profiling of 1-(m-Tolyl)-2-amino-1-propanol Hydrochloride

A Comprehensive Guide to the Chemical Identity, Safety Data, and Pharmacological Significance of 3-Methylnorephedrine Executive Summary The compound 1-(m-tolyl)-2-amino-1-propanol hydrochloride , more commonly referred t...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Chemical Identity, Safety Data, and Pharmacological Significance of 3-Methylnorephedrine

Executive Summary

The compound 1-(m-tolyl)-2-amino-1-propanol hydrochloride , more commonly referred to in forensic and pharmacological literature as 3-methylnorephedrine hydrochloride , is a critical analytical target in modern toxicology. It is primarily recognized as a major phase I metabolite of the synthetic cathinone 3-methylmethcathinone (3-MMC)[1][2]. As novel psychoactive substances (NPS) continue to proliferate, the ability to accurately detect, quantify, and safely handle their metabolites is paramount for drug development professionals, forensic toxicologists, and clinical researchers.

This whitepaper provides an authoritative breakdown of the chemical properties, metabolic pathways, safety data (SDS/MSDS equivalents), and validated analytical methodologies associated with this compound.

Chemical Identity & Structural Nuances

1-(m-tolyl)-2-amino-1-propanol is an amino alcohol derivative characterized by a propanol backbone, an amino group at the C2 position, and a meta-substituted methylphenyl (m-tolyl) ring at the C1 position. Because it possesses two chiral centers (C1 and C2), it exists as multiple stereoisomers (erythro and threo enantiomeric pairs).

In forensic and research settings, the compound is typically handled as a hydrochloride salt to enhance its aqueous solubility and chemical stability[3].

Table 1: Chemical and Physical Properties
PropertyValue / Description
IUPAC Name 2-amino-1-(3-methylphenyl)propan-1-ol hydrochloride
Common Synonyms 3-methylnorephedrine HCl; nor-dihydro-3-MMC HCl
Parent Compound 3-Methylmethcathinone (3-MMC)[2]
Molecular Formula C₁₀H₁₅NO • HCl
Molar Mass (Base) 165.23 g/mol
Molar Mass (HCl salt) 201.69 g/mol
Solubility Soluble in water, PBS (pH 7.2), ethanol, and DMSO[4]
Physical State White to off-white crystalline powder[3]

Note: While the parent compound 3-MMC has established CAS registries (Base: 1246911-86-3; HCl: 1246816-62-5)[1], its specific metabolites are often synthesized on-demand as certified reference materials (CRMs) and may lack a universally publicized commercial CAS number outside of specialized forensic catalogs.

Metabolic Pathways & Pharmacokinetics

Understanding the causality behind the formation of 1-(m-tolyl)-2-amino-1-propanol is essential for biological sample analysis. When 3-MMC is ingested, it undergoes rapid hepatic metabolism. The primary biotransformation pathways involve the reduction of the β-ketone group and the N-demethylation of the secondary amine[1][2].

The formation of 1-(m-tolyl)-2-amino-1-propanol (3-methylnorephedrine) occurs via a dual-step enzymatic process:

  • β-Keto Reduction: Carbonyl reductases convert the ketone of 3-MMC into a hydroxyl group, forming 3-methylephedrine.

  • N-Demethylation: Cytochrome P450 enzymes (likely CYP2D6/CYP2C19) cleave the methyl group from the amine, yielding 3-methylnorephedrine[1].

Alternatively, N-demethylation can occur first (forming nor-3-MMC), followed by β-keto reduction[1].

Metabolic_Pathway MMC 3-MMC (Parent Drug) ME 3-Methylephedrine (Intermediate) MMC->ME β-Keto Reduction NMMC nor-3-MMC (Intermediate) MMC->NMMC N-Demethylation MNE 1-(m-tolyl)-2-amino-1-propanol (Target Metabolite) ME->MNE N-Demethylation NMMC->MNE β-Keto Reduction

Caption: Enzymatic biotransformation of 3-MMC into 1-(m-tolyl)-2-amino-1-propanol (3-methylnorephedrine).

Safety Data & Hazard Mitigation (SDS Guidelines)

As a synthetic cathinone metabolite and an active amino alcohol, 1-(m-tolyl)-2-amino-1-propanol hydrochloride must be handled under strict laboratory safety protocols. While specific in vivo toxicity data for the isolated metabolite is limited, it shares structural homology with ephedrine derivatives and must be treated as a potent sympathomimetic and irritant[5][6].

Table 2: GHS Safety and Hazard Classification
Hazard CategoryGHS CodeDescription
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3H335: May cause respiratory irritation.
Self-Validating Handling Protocol

To ensure safety and prevent cross-contamination, researchers must implement a self-validating containment system:

  • Engineering Controls: All weighing and reconstitution must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • PPE: Nitrile gloves (double-gloved), anti-static lab coats, and tightly sealed safety goggles are mandatory.

  • Spill Decontamination: Because the hydrochloride salt is highly water-soluble[4], spills should be neutralized with a mild acidic buffer, followed by a 10% bleach solution to degrade the active amine, and finally wiped with 70% ethanol.

Analytical Workflows & Experimental Protocols

Detecting 1-(m-tolyl)-2-amino-1-propanol in biological matrices (e.g., blood, urine, hair) is analytically challenging due to the presence of exact positional isomers (such as 2-methylnorephedrine and 4-methylnorephedrine)[7].

To achieve unambiguous identification, laboratories employ Liquid Chromatography–High-Resolution Accurate-Mass Orbitrap Mass Spectrometry (LC-HRAM-Orbitrap-MS) [7]. The high mass accuracy (< 2 ppm) resolves isobaric interferences, while the chromatographic retention time distinguishes the meta-isomer from ortho- and para-isomers.

Analytical_Workflow S1 1. Sample Collection (Biological Matrices) S2 2. Deproteinization & Solid Phase Extraction (SPE) S1->S2 S3 3. UHPLC Separation (C18 Column, Gradient Elution) S2->S3 S4 4. HRAM-Orbitrap-MS (Exact Mass & Fragmentation) S3->S4 S5 5. Data Analysis & Isomer Discrimination S4->S5

Caption: Step-by-step analytical workflow for the detection of 3-methylnorephedrine using LC-HRAM-Orbitrap-MS.

Step-by-Step Methodology: LC-HRAM-Orbitrap-MS Detection

This protocol incorporates built-in causality and self-validation steps.

Step 1: Sample Preparation & Deproteinization

  • Action: Aliquot 500 µL of the biological sample (e.g., urine or plasma) into a microcentrifuge tube. Add 10 µL of an isotopically labeled internal standard (e.g., 3-MMC-d3).

  • Causality: The internal standard corrects for matrix effects and ion suppression during ionization, ensuring quantitative accuracy.

  • Action: Add 1.5 mL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Acetonitrile induces protein precipitation. Removing proteins prevents column clogging and extends the lifespan of the UHPLC system.

Step 2: Solid Phase Extraction (SPE)

  • Action: Transfer the supernatant to a mixed-mode cation exchange (MCX) SPE cartridge pre-conditioned with methanol and water. Wash with 2% formic acid, elute with 5% ammonium hydroxide in methanol, and evaporate to dryness under nitrogen.

  • Causality: Since 1-(m-tolyl)-2-amino-1-propanol is a basic amine, it binds strongly to the cation exchange resin at a low pH. Eluting with a high pH neutralizes the charge, allowing the target analyte to release cleanly, thereby removing neutral and acidic matrix interferences.

Step 3: UHPLC Separation

  • Action: Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water). Inject 5 µL onto a biphenyl or C18 UHPLC column. Use a gradient elution with mobile phase B (0.1% formic acid in acetonitrile).

  • Causality: A biphenyl column is highly recommended over a standard C18 because the pi-pi interactions provide superior baseline resolution between the 2-, 3-, and 4-methyl substituted isomers[7].

Step 4: HRAM-Orbitrap-MS Analysis

  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the resolution to at least 70,000 FWHM. Monitor for the exact protonated mass

    
     of 3-methylnorephedrine (
    
    
    
    166.1226).
  • Self-Validation: Run a System Suitability Test (SST) blank and a known CRM standard before the sample batch. If the mass error exceeds 5 ppm or the retention time shifts by more than 0.1 minutes, the system must be recalibrated before proceeding.

References

  • Wikipedia. "3-Methylmethcathinone - Metabolism and Chemistry." Wikimedia Foundation. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile." MDPI. URL:[Link]

  • World Health Organization (WHO). "Critical review report: 3-Methylmethcathinone (3-MMC)." 45th Expert Committee on Drug Dependence. URL:[Link]

  • Frontiers in Chemistry. "Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS." Frontiers. URL:[Link]

Sources

Foundational

molecular structure and weight of 1-(3-methylphenyl)-2-amino-1-propanol HCl

This technical guide details the physicochemical properties, structural characteristics, and analytical profiling of 1-(3-methylphenyl)-2-amino-1-propanol HCl . This compound is a positional isomer of the well-known symp...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, structural characteristics, and analytical profiling of 1-(3-methylphenyl)-2-amino-1-propanol HCl .

This compound is a positional isomer of the well-known sympathomimetic agents 4-methylnorephedrine and 3-methylnorephedrine. It is chemically defined as a substituted phenethylamine and is the primary amine metabolite of the synthetic cathinone 3-Methylcathinone (3-MC).

Chemical Identity & Physicochemical Profile

This section establishes the foundational metrics for the compound. As a hydrochloride salt of a primary amine, the molecule exhibits high water solubility and stability compared to its free base form.

Property Data / Specification
IUPAC Name 1-(3-methylphenyl)-2-amino-1-propanol hydrochloride
Common Synonyms 3-Methylnorephedrine HCl; 3-Methylnorpseudoephedrine HCl; m-Tolylnorephedrine
Chemical Formula C₁₀H₁₅NO[1] · HCl
Molecular Weight 201.70 g/mol (Salt) / 165.24 g/mol (Free Base)
Exact Mass 165.1154 (Free Base cation)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Ethanol, Methanol; Insoluble in Diethyl Ether
pKa (Calc.) ~9.5 (Amine protonation)
Melting Point 190–195 °C (Typical for phenethylamine HCl salts)
Structural Elucidation & Stereochemistry

The biological activity and analytical signature of this molecule are dictated by its stereochemistry. Like norephedrine, the structure contains two chiral centers at C1 (benzylic) and C2 (amine-bearing) positions.

2.1 Isomeric Configuration

The molecule exists as two diastereomeric pairs (four stereoisomers). In a non-stereoselective synthesis, the product is a racemic mixture of all four.

  • Erythro Isomers (Norephedrine-like):

    • (1R, 2S)-1-(3-methylphenyl)-2-amino-1-propanol

    • (1S, 2R)-1-(3-methylphenyl)-2-amino-1-propanol

  • Threo Isomers (Norpseudoephedrine-like):

    • (1R, 2R)-1-(3-methylphenyl)-2-amino-1-propanol

    • (1S, 2S)-1-(3-methylphenyl)-2-amino-1-propanol

Critical Note: The threo form is thermodynamically more stable. However, reduction of the precursor ketone (3-methylcathinone) typically yields a mixture favoring the erythro or threo form depending on the reducing agent used (e.g., NaBH₄ yields predominantly erythro in protic solvents, while catalytic hydrogenation may favor threo).

2.2 Structural Diagram (DOT)

The following diagram illustrates the connectivity and the specific meta-substitution that distinguishes this molecule from common isomers like 4-methylnorephedrine.

MolecularStructure cluster_0 Stereogenic Centers Phenyl Phenyl Ring (Aromatic) MetaGroup 3-Methyl Group (-CH3) Phenyl->MetaGroup Position 3 C1 C1 (Chiral) (Benzylic -OH) Phenyl->C1 Position 1 C2 C2 (Chiral) (Amine -NH2) C1->C2 Terminal Terminal Methyl (-CH3) C2->Terminal HCl HCl Salt (Counterion) C2->HCl Ionic Bond

Caption: Structural connectivity highlighting the meta-methyl substitution and the two chiral centers (C1, C2) responsible for the four possible stereoisomers.

Synthetic Pathway

To obtain high-purity 1-(3-methylphenyl)-2-amino-1-propanol HCl, a stepwise synthesis from 3-methylpropiophenone is standard. This pathway ensures the correct positional isomerism.

Protocol Overview:
  • Halogenation: Alpha-bromination of the ketone.

  • Amination: Nucleophilic substitution with ammonia (or a masked ammonia equivalent like hexamethylenetetramine via the Delépine reaction) to form the primary amine.

  • Reduction: Conversion of the ketone to the alcohol.

SynthesisPath Start 3-Methylpropiophenone (Precursor) Step1 Step 1: Bromination (Br2 / HBr) Start->Step1 Inter1 2-Bromo-1-(3-methylphenyl)propan-1-one Step1->Inter1 Step2 Step 2: Amination (NH3 or HMTA) Inter1->Step2 Inter2 3-Methylcathinone (Ketone) (Unstable Free Base) Step2->Inter2 Step3 Step 3: Reduction (NaBH4 in MeOH) Inter2->Step3 Final 1-(3-methylphenyl)-2-amino-1-propanol (Target Alcohol) Step3->Final SaltStep Acidification (HCl gas/Ether) Final->SaltStep FinalSalt Final Product HCl Salt SaltStep->FinalSalt

Caption: Synthetic route from 3-methylpropiophenone to the final HCl salt via the aminoketone intermediate.

Analytical Characterization Protocol

Due to the presence of positional isomers (2-methyl, 4-methyl) and stereoisomers (erythro/threo), precise analytical methods are required.

4.1 HPLC Method for Chiral Separation

Standard reverse-phase C18 columns cannot separate the enantiomers. A chiral stationary phase is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Expected Result: Four distinct peaks corresponding to the (1S,2S), (1R,2R), (1S,2R), and (1R,2S) isomers.

4.2 Mass Spectrometry (LC-MS/MS) Transitions

For identification in biological matrices or purity confirmation:

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Precursor Ion: [M+H]⁺ = 166.1 m/z.

  • Key Fragments (MS2):

    • 148.1 m/z (Loss of H₂O [-18], characteristic of benzylic alcohols).

    • 105.1 m/z (Methylbenzyl cation, C₈H₉⁺).

    • 44.1 m/z (Iminium ion, C₂H₆N⁺, characteristic of the unmodified amine side chain).

References
  • World Health Organization (WHO). (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC).[1][2] Expert Committee on Drug Dependence. Link

    • Context: Confirms the metabolic pathway of 3-methyl substituted cathinones reducing to their corresponding amino-alcohols (norephedrine analogs).
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021).[3] EMCDDA technical report on the new psychoactive substance 3-methylmethcathinone.Link

    • Context: Provides structural data on the 3-methyl substitution pattern and rel
  • PubChem. (n.d.).[2] Compound Summary: 3-Methylmethcathinone.[1][2] National Library of Medicine. Link

    • Context: Source for precursor data and metabolic reduction products (amino alcohols).
  • Sigma-Aldrich. (n.d.). Product Specification: 2-amino-1-(4-methylphenyl)propan-1-ol hydrochloride.Link

    • Context: Used for comparative physicochemical property verification (MW and solubility) of the positional isomer (4-methyl vs 3-methyl).

Sources

Exploratory

solubility profile of 1-(m-tolyl)-2-amino-1-propanol hydrochloride in water vs ethanol

An In-depth Technical Guide: Solubility Profile of 1-(m-tolyl)-2-amino-1-propanol Hydrochloride in Water vs. Ethanol Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Solubility Profile of 1-(m-tolyl)-2-amino-1-propanol Hydrochloride in Water vs. Ethanol

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its formulation, bioavailability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 1-(m-tolyl)-2-amino-1-propanol hydrochloride, an arylalkanolamine hydrochloride, comparing its behavior in two common polar protic solvents: water and ethanol. By integrating theoretical principles of intermolecular forces with established experimental methodologies, this document serves as a robust resource for scientists engaged in drug development. We will explore the molecular characteristics dictating the differential solubility, present a detailed, best-practice protocol for its empirical determination using the gold-standard shake-flask method, and provide visual aids to clarify both the experimental workflow and the underlying molecular interactions. The analysis concludes that the compound is expected to exhibit high solubility in water, driven by strong ion-dipole interactions, and moderate but significant solubility in ethanol, where interactions with the non-polar tolyl moiety play a more substantial role.

Introduction to the Compound and the Significance of Solubility

The Subject Compound: 1-(m-tolyl)-2-amino-1-propanol Hydrochloride

1-(m-tolyl)-2-amino-1-propanol hydrochloride is an organic salt belonging to the class of arylalkanolamines. Its structure is characterized by a central propanol backbone, a secondary amine, and an m-tolyl (methylphenyl) group. As a hydrochloride salt, the amine group is protonated, rendering the molecule ionic. This class of compounds often serves as key intermediates in the synthesis of various pharmaceutical agents. Understanding its behavior in different solvent systems is a prerequisite for its effective use in synthetic chemistry and potential formulation development.

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution[1]. For drug development professionals, this parameter is not merely a physical constant but a cornerstone of the entire development pipeline.

  • Bioavailability: Poor aqueous solubility is a primary contributor to low and variable oral bioavailability, hindering a drug's ability to be absorbed into systemic circulation.

  • Formulation Development: The choice of excipients, dosage form (e.g., tablet, capsule, injectable), and manufacturing process is heavily dictated by the API's solubility.

  • Process Chemistry: During synthesis and purification, solubility data is essential for selecting appropriate solvents for reactions, crystallization, and extraction, directly impacting yield and purity.

Therefore, a thorough characterization of a compound's solubility in relevant solvents like water (the biological medium) and ethanol (a common co-solvent and processing solvent) is a non-negotiable step in pharmaceutical research.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 1-(m-tolyl)-2-amino-1-propanol hydrochloride is governed by the interplay of its structural features and the properties of the solvent.

Physicochemical Properties and Intermolecular Forces

The molecule's structure presents distinct polar and non-polar regions:

  • Ionic Core (High Polarity): The protonated amine (-NH₂⁺) and the chloride counter-ion (Cl⁻) form an ionic salt. This is the dominant feature promoting solubility in polar solvents.

  • Hydrogen Bonding Sites: The hydroxyl (-OH) group and the protonated amine are excellent hydrogen bond donors and acceptors.

  • Non-Polar Region: The aromatic m-tolyl group is hydrophobic and engages in weaker van der Waals forces.

In Water: As a highly polar, protic solvent, water is an exceptional solvent for this compound. The primary interactions are:

  • Ion-Dipole Interactions: Water molecules arrange their dipoles to effectively solvate the -NH₂⁺ cation and the Cl⁻ anion, a highly favorable energetic process.

  • Hydrogen Bonding: Water readily forms hydrogen bonds with the -OH and -NH₂⁺ groups, further stabilizing the dissolved state. The primary counteracting force is the hydrophobic effect of the m-tolyl group, which disrupts the hydrogen-bonding network of water. However, the energy gained from solvating the ionic core is expected to far outweigh this, leading to high aqueous solubility. A similar compound, 2-Amino-2-methyl-1-propanol hydrochloride, demonstrates very high water solubility at 0.5 g/mL[2].

In Ethanol (C₂H₅OH): Ethanol is also a polar protic solvent but is significantly less polar than water due to its non-polar ethyl group.

  • Ion-Dipole Interactions: Ethanol's dipole can still solvate the ions, but less effectively than water's smaller, more concentrated dipole.

  • Hydrogen Bonding: Ethanol's -OH group allows it to participate in hydrogen bonding with the solute.

  • Van der Waals Forces: The ethyl group of ethanol can interact favorably with the m-tolyl group of the solute via London dispersion forces, providing a pathway for solubilization not present in water.

The resulting solubility in ethanol is a trade-off. While the solvation of the ionic portion is weaker than in water, the solvation of the non-polar portion is more favorable. Consequently, the compound is expected to be soluble in ethanol, but likely to a lesser extent than in water.

The Impact of Temperature on Solubility

The dissolution of a solid from its crystal lattice requires energy to overcome lattice forces (an endothermic process), while the solvation of the solute releases energy (an exothermic process)[3]. For most solids, the overall process is endothermic, meaning it requires a net input of energy[1][3]. According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium to favor the endothermic process, thereby increasing solubility[1]. It is therefore anticipated that the solubility of 1-(m-tolyl)-2-amino-1-propanol hydrochloride will increase in both water and ethanol as the temperature is raised.

Comparative Solubility Profile: A Quantitative Overview

While specific experimental data for this exact compound is not publicly available, we can project an expected solubility profile based on the principles discussed. The following table presents illustrative data to guide researchers.

SolventTemperatureExpected Solubility CategoryIllustrative Solubility (mg/mL)
Water 25 °C (Room Temp)Very Soluble> 200
Water 37 °C (Body Temp)Very Soluble> 250
Ethanol 25 °C (Room Temp)Soluble50 - 100
Ethanol 37 °C (Body Temp)Freely Soluble100 - 150

This data is illustrative and should be confirmed experimentally using the protocol outlined in Section 4.0.

Experimental Determination: A Best-Practice Protocol

The gold-standard method for determining equilibrium solubility is the saturation shake-flask method[4][5][6]. This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured accurately.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_vial Add Excess API to Vial add_solvent Add Known Volume of Solvent prep_vial->add_solvent shake Agitate at Constant Temperature (e.g., 37°C) for 24-72h add_solvent->shake check_eq Sample at Time Points (e.g., 24h, 48h, 72h) to Confirm Plateau shake->check_eq centrifuge Centrifuge to Pellet Undissolved Solid check_eq->centrifuge filtrate Filter Supernatant (0.22 µm PVDF filter) centrifuge->filtrate dilute Dilute Supernatant with Mobile Phase filtrate->dilute hplc Quantify Concentration via Validated HPLC-UV dilute->hplc calculate Calculate Solubility (mg/mL or mol/L) hplc->calculate

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1-(m-tolyl)-2-amino-1-propanol hydrochloride in water and ethanol at 37 ± 1 °C.

Materials and Reagents:

  • 1-(m-tolyl)-2-amino-1-propanol hydrochloride (>99% purity)

  • Deionized Water (18.2 MΩ·cm)

  • Ethanol (≥99.5%, ACS Grade)

  • Thermostatic orbital shaker or equivalent agitation device capable of maintaining 37 ± 1 °C[5]

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Validated HPLC-UV system

  • Syringe filters (e.g., 0.22 µm PVDF, validated for low compound binding)

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions (in triplicate):

    • Weigh an amount of the compound into a glass vial that is in clear excess of its expected solubility (e.g., add 50 mg to 1 mL of solvent).

    • Rationale: Adding an excess of solid is the fundamental principle of this method, ensuring that the solution becomes saturated and that undissolved solid remains at equilibrium[4].

    • Accurately pipette a known volume of the solvent (e.g., 1.0 mL of water or ethanol) into each vial.

  • Equilibration:

    • Securely cap the vials and place them in the thermostatic shaker.

    • Agitate the vials at a constant speed and a controlled temperature of 37 ± 1 °C[5][6]. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing[5].

    • Continue agitation for a predetermined period, typically 24 to 48 hours. To confirm equilibrium has been reached, sample at multiple time points (e.g., 24h and 48h) and verify that the concentration has reached a plateau[7].

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand for 30 minutes at the experimental temperature to allow for initial sedimentation.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

    • Rationale: This step is critical for accurately separating the liquid phase from the solid phase. Inadequate separation is a common source of error[6].

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a pre-validated 0.22 µm syringe filter. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Sample Analysis and Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

    • Rationale: A validated, specific, and reproducible analytical method is essential for trustworthy results[4]. HPLC is commonly used for its specificity and sensitivity.

  • Calculations:

    • Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in mg/mL or mol/L.

Mandatory Visualization: Molecular Interactions and Solvation

G cluster_solute 1-(m-tolyl)-2-amino-1-propanol HCl cluster_water Aqueous Solvation (Water) cluster_ethanol Ethanolic Solvation (Ethanol) M W1 H₂O M->W1 Ion-Dipole (Strong) NH₂⁺ Oδ⁻ W2 H₂O M->W2 H-Bond OH E1 C₂H₅OH M->E1 H-Bond OH E2 C₂H₅OH M->E2 Van der Waals Tolyl Ethyl W3 H₂O

Caption: Key intermolecular forces in the solvation of the compound.

Conclusion and Future Directions

This guide establishes a clear theoretical and practical framework for understanding the solubility of 1-(m-tolyl)-2-amino-1-propanol hydrochloride. It is predicted to be highly soluble in water due to powerful ion-dipole and hydrogen bonding interactions, and moderately soluble in ethanol, where solvation of its non-polar tolyl group becomes more favorable. The provided shake-flask protocol offers a reliable, best-practice methodology for obtaining precise experimental data.

For a complete biopharmaceutical characterization, further studies are recommended:

  • pH-Solubility Profile: Determine the solubility across the physiological pH range of 1.2 to 6.8, as recommended by the WHO for Biopharmaceutics Classification System (BCS) assessment[5][7].

  • Co-solvent Studies: Investigate the solubility in various water-ethanol mixtures to understand its behavior in common formulation vehicles.

  • Solid-State Characterization: Analyze the solid form before and after the solubility experiment to check for any polymorphic transformations or solvate formation.

By systematically generating this data, researchers can make informed decisions, accelerating the journey from chemical entity to viable drug product.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. (n.d.). Ataman Kimya. [Link]

  • Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). (n.d.). Cheméo. [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. (n.d.).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization. [Link]

  • Yasmeen, A. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon. [Link]

  • 1-Aminopropan-2-ol. (n.d.). Wikipedia. [Link]

  • 1-Amino-2-propanol. (n.d.). PubChem. [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). [Link]

  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

  • Summary of solubility measurement protocols of each company before harmonization. (n.d.). ResearchGate. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL (AMP). (n.d.). Ataman Kimya. [Link]

  • Investigation: The effect of temperature on solubility. (n.d.). Academia.edu. [Link]

  • Sugano, K., et al. (2021). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). (n.d.). Cheméo. [Link]

  • Lesson 5.6: Does Temperature Affect Dissolving?. (2024, September 27). American Chemical Society (ACS.org). [Link]

  • Effect of Temperature on Solubility. (n.d.). HSC Chemistry - Science Ready. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Web.mnstate.edu. [Link]

Sources

Exploratory

m-Xylene-Derived Amino Alcohol Scaffolds: Synthesis, Functionalization, and Therapeutic Applications

The following technical guide details the synthesis, functionalization, and pharmacological evaluation of amino alcohol derivatives based on the m-xylene scaffold. [1] Executive Summary The m-xylene (1,3-dimethylbenzene)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, functionalization, and pharmacological evaluation of amino alcohol derivatives based on the m-xylene scaffold.

[1]

Executive Summary

The m-xylene (1,3-dimethylbenzene) scaffold represents a privileged structural motif in medicinal chemistry, offering a unique balance of lipophilicity, steric bulk, and metabolic stability. While o- and p-isomers are common, the meta-substitution pattern provides specific conformational advantages that prevent steric clash in receptor binding pockets while maintaining sufficient hydrophobic interaction.

This guide focuses on two primary classes of m-xylene-derived amino alcohols:

  • Aryloxypropanolamines: Small molecule derivatives of 2,4-dimethylphenol (a direct oxidation product of m-xylene), exhibiting antiarrhythmic and antimicrobial properties.[1]

  • 
    -Xylylene-Linked Bis(amino alcohols):  Cationic amphiphiles derived from 
    
    
    
    -dibromo-m-xylene or m-xylylenediamine, acting as potent membrane-disrupting antimicrobial agents.[1]

The m-Xylene Advantage in Drug Design

Structural Properties[1]
  • Lipophilicity: The two methyl groups on the benzene ring increase

    
    , enhancing membrane permeability compared to unsubstituted phenyl rings.
    
  • Metabolic Stability: The methyl groups at the 1,3-positions block metabolic hydroxylation at those sites, directing metabolism to the 4- or 6-positions or the methyl groups themselves (oxidation to carboxylic acids).

  • Conformational Rigidity: In bis-derivatives, the meta-linkage introduces a "kink" in the molecular backbone, preventing stacking interactions common in para-derivatives and favoring globular conformations that interact distinctively with bacterial membranes.[1]

Synthetic Pathways and Causality

The synthesis of these derivatives generally proceeds via two distinct routes depending on the desired pharmacophore.

Pathway A: The Aryloxypropanolamine Route (Small Molecules)

This route utilizes 2,4-dimethylphenol , which is synthesized industrially from m-xylene.[1] The phenol is reacted with epichlorohydrin to form an epoxide intermediate, which undergoes regioselective ring opening with an amine.

Causality of Reagents:

  • Epichlorohydrin (excess): Used as both reactant and solvent to favor mono-alkylation over bis-alkylation.[1]

  • Base (K₂CO₃ vs NaOH): K₂CO₃ in acetone is preferred for the initial alkylation to prevent hydrolysis of the epoxide ring, which can occur with strong bases like NaOH in water.

  • Amine (Isopropylamine): A bulky amine is selected to mimic the pharmacophore of beta-blockers (e.g., propranolol), enhancing binding affinity to

    
    -adrenergic receptors or bacterial efflux pumps.[1]
    
Pathway B: The m-Xylylene Linker Route (Macromolecules)

This route targets antimicrobial polymers or bis-cationic surfactants.[1] It involves the reaction of


-dibromo-m-xylene  or 

-xylylenediamine
with functionalized amino alcohols or guanidines.[1]

Causality of Reagents:

  • 
    -Xylylene Spacer:  Provides the optimal distance between cationic charge centers to match the phospholipid headgroup spacing in bacterial membranes.
    
  • Guanidine HCl: Enhances hydrogen bonding capability and cationic charge density, critical for disrupting the anionic bacterial cell wall.

Visualization: Synthetic Logic & SAR

The following diagrams illustrate the synthetic workflow and Structure-Activity Relationship (SAR) logic.

Synthesis_Pathway MX m-Xylene DMP 2,4-Dimethylphenol MX->DMP Oxidation INT_EPOX Intermediate Epoxide (1-(2,4-dimethylphenoxy)-2,3-epoxypropane) DMP->INT_EPOX K2CO3, Acetone, Reflux (Williamson Ether Synthesis) EPI Epichlorohydrin EPI->INT_EPOX Alkylation PROD Target Amino Alcohol (Aryloxypropanolamine) INT_EPOX->PROD Ring Opening (Regioselective SN2) AMINE Isopropylamine AMINE->PROD Nucleophilic Attack

Caption: Figure 1. Synthesis of aryloxypropanolamine derivatives from m-xylene precursors via the epoxide route.

SAR_Logic Core m-Xylene Scaffold Linker Linker Geometry (Meta vs Para) Core->Linker Head Cationic Headgroup (Amino Alcohol / Guanidine) Core->Head Tail Lipophilic Tail (Alkyl Chain Length) Core->Tail Act_Membrane Membrane Disruption (Antimicrobial) Linker->Act_Membrane Meta enhances amphiphilicity Head->Act_Membrane High pKa increases cationic charge Act_Receptor Receptor Binding (Beta-Blocker/Analgesic) Head->Act_Receptor 2° Amine + OH essential for H-bond Tail->Act_Membrane C8-C10 optimal for insertion Tox Hemolytic Toxicity Tail->Tox >C10 increases hemolysis

Caption: Figure 2.[1] SAR Decision Tree for optimizing m-xylene derivatives for antimicrobial vs. receptor activity.

Detailed Experimental Protocol

Protocol: Synthesis of 1-(2,4-Dimethylphenoxy)-3-(isopropylamino)propan-2-ol

Objective: To synthesize a representative m-xylene-derived amino alcohol for biological evaluation. Scale: 10 mmol basis.

Phase 1: Epoxide Formation[1]
  • Reagents:

    • 2,4-Dimethylphenol: 1.22 g (10 mmol)

    • Epichlorohydrin: 4.6 g (50 mmol, 5 equiv.) — Excess drives reaction to completion.

    • Potassium Carbonate (anhydrous): 2.76 g (20 mmol)

    • Acetone: 30 mL

  • Procedure:

    • Dissolve 2,4-dimethylphenol in acetone in a 100 mL round-bottom flask.

    • Add anhydrous K₂CO₃ and stir for 15 minutes at room temperature to form the phenoxide anion.

    • Add epichlorohydrin dropwise over 10 minutes.

    • Reflux the mixture at 60°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Workup: Filter off the inorganic salts. Evaporate the solvent and excess epichlorohydrin under reduced pressure. The residue (crude epoxide) is usually a viscous oil and can be used directly.

Phase 2: Aminolysis (Ring Opening)[1]
  • Reagents:

    • Crude Epoxide (from Phase 1)

    • Isopropylamine: 5 mL (Excess)

    • Methanol: 10 mL

  • Procedure:

    • Dissolve the crude epoxide in methanol.

    • Add isopropylamine slowly (exothermic reaction).

    • Stir at room temperature for 12 hours or reflux at 45°C for 2 hours to ensure completion.

    • Workup: Evaporate the solvent and excess amine under vacuum.

    • Purification: Dissolve residue in 1M HCl (20 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted neutral organic impurities. Basify the aqueous layer with 2M NaOH to pH 12. Extract the free base into dichloromethane (3 x 15 mL). Dry over Na₂SO₄ and concentrate.

    • Crystallization: Recrystallize the solid product from hexane/ethanol or convert to HCl salt for storage.

Data Summary: Biological Activity

The following data summarizes the potency of m-xylene derivatives, specifically comparing monomeric amino alcohols against polymeric m-xylylene guanidines.

Table 1: Antimicrobial Activity (MIC in g/mL)

Comparison of monomeric vs. polymeric m-xylene derivatives against resistant strains.

Compound ClassStructure TypeS. aureus (MRSA)E. coliP. aeruginosaMechanism
Monomer 1-(2,4-dimethylphenoxy)-3-amino-2-propanol32 - 64128>256CYP51 Inhibition / Weak Membrane Effect
Polymer Poly(m-xylylene guanidine) HCl1 - 8 1 - 4 8 - 16 Membrane Disruption (Lysis)
Control Chlorhexidine2 - 42 - 84 - 32Membrane Disruption

Data Sources: Synthesized from findings in Wei et al. (2011) and related guanidine polymer studies [1, 2].

Table 2: Structure-Activity Trends
Structural ModificationEffect on ActivityExplanation
2,4-Dimethyl vs Unsubstituted Increased PotencyMethyl groups increase lipophilicity (

), aiding membrane penetration.[1]

-Xylylene vs

-Xylylene
Increased SelectivityMeta geometry creates a "bent" conformation that inserts more effectively into bacterial membranes than the rigid para rod.[1]
Secondary vs Tertiary Amine VariableSecondary amines (e.g., isopropyl) favor receptor binding (H-bond donor); Quaternary ammoniums favor bacterial killing (Charge).[1]

References

  • Wei, D. et al. (2011). "Extensive in vitro activity of guanidine hydrochloride polymer analogs against antibiotics-resistant clinically isolated strains."[2] Materials Science and Engineering: C.

  • Zhou, Z. et al. (2010). "Synthesis and antimicrobial activities of poly(m-xylylene guanidine) hydrochloride." Journal of Applied Polymer Science.

  • Kozielewicz, P. et al. (2019). "Synthesis and biological evaluation of new 1-phenoxy-3-amino-2-propanol derivatives." European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "2,4-Dimethylphenol Safety Data Sheet."

Sources

Protocols & Analytical Methods

Method

Synthesis and Characterization Protocol for 1-(m-Tolyl)-2-amino-1-propanol Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol. Pharmacological Context & Synthetic Strategy 1-(m-Tolyl)-2-amino-1-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Pharmacological Context & Synthetic Strategy

1-(m-Tolyl)-2-amino-1-propanol hydrochloride is a substituted phenylethanolamine structurally related to endogenous adrenergic modulators and synthetic analogs like metaraminol and norephedrine. In medicinal chemistry, this scaffold is frequently utilized as a chiral auxiliary, a building block for CNS-active compounds, and a precursor for highly specific receptor ligands.

The most robust and scalable synthetic route to this compound involves a two-step sequence: a base-catalyzed Henry (nitroaldol) reaction to form a β-nitro alcohol intermediate, followed by the selective reduction of the aliphatic nitro group to a primary amine. The free base is subsequently trapped as a stable hydrochloride salt to prevent atmospheric degradation and facilitate biological evaluation.

Mechanistic Rationale & Pathway Design

As a self-validating synthetic workflow, every step in this protocol is designed with specific mechanistic causality to maximize yield and chemoselectivity.

  • Step 1: The Henry (Nitroaldol) Reaction: The coupling of m-tolualdehyde with nitroethane requires a basic catalyst to deprotonate the nitroethane (pKa ~ 8.6), generating a nucleophilic nitronate anion. Triethylamine (Et₃N) is selected as a mild, homogenous organic base over stronger alkali bases. This choice is critical: weak bases minimize competing side reactions such as the Cannizzaro reaction or undesired self-condensation of the aldehyde . Because all steps of the Henry reaction are inherently reversible, a stoichiometric excess of nitroethane is strictly utilized to drive the equilibrium toward the formation of the β-nitro alcohol product .

  • Step 2: Aliphatic Nitro Reduction: Reducing the β-nitro alcohol to the corresponding β-amino alcohol without cleaving the highly sensitive benzylic hydroxyl group (hydrogenolysis) is the primary synthetic hurdle . While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it frequently catalyzes the unwanted hydrogenolysis of benzylic alcohols, yielding desoxy-derivatives. To circumvent this, Raney Nickel under moderate hydrogen pressure is chosen. Raney Nickel selectively reduces the aliphatic nitro group to the primary amine while strictly preserving the benzylic C-O bond .

  • Step 3: Salt Formation: The resulting free base is an oily liquid prone to oxidation and CO₂ absorption. Precipitation using anhydrous HCl in an ethereal solvent forces the compound into a highly stable, crystalline lattice.

G A m-Tolualdehyde + Nitroethane B Henry (Nitroaldol) Reaction A->B Triethylamine C 1-(m-Tolyl)-2-nitro- 1-propanol B->C C-C Coupling D Catalytic Reduction (Raney Ni, H2) C->D 50 atm H2 E 1-(m-Tolyl)-2-amino- 1-propanol D->E -2 H2O F Salt Formation (HCl / Et2O) E->F Anhydrous HCl G Target Compound (HCl Salt) F->G Crystallization

Synthetic workflow for 1-(m-tolyl)-2-amino-1-propanol HCl via Henry reaction and reduction.

Reagent & Stoichiometry Data

Table 1: Stoichiometry and Reagent Table

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
m-Tolualdehyde120.151.0 eq12.0 g (100 mmol)Electrophile
Nitroethane75.072.0 eq15.0 g (200 mmol)Nucleophile
Triethylamine101.190.1 eq1.0 g (10 mmol)Base Catalyst
Raney Nickel58.6910% w/w~2.0 gReduction Catalyst
Hydrogen Gas2.02Excess50 atmReducing Agent
Anhydrous HCl36.461.2 eq~4.4 g (120 mmol)Acidifying Agent

Step-by-Step Experimental Methodology

Part A: Synthesis of 1-(m-Tolyl)-2-nitro-1-propanol
  • Initiation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-tolualdehyde (12.0 g, 100 mmol) and nitroethane (15.0 g, 200 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.0 g, 10 mmol) dropwise over 10 minutes to prevent a sudden exothermic spike.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 24 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 4:1). The starting material m-tolualdehyde (Rf ~0.7) will disappear, replaced by a more polar, UV-active product spot (Rf ~0.3). The reaction is complete when the aldehyde spot is no longer visible.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess nitroethane. Dissolve the crude residue in dichloromethane (100 mL), wash with 1M HCl (2 x 50 mL) to remove the amine catalyst, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the β-nitro alcohol as a pale yellow oil.

Part B: Catalytic Hydrogenation to 1-(m-Tolyl)-2-amino-1-propanol
  • Preparation: Transfer the crude 1-(m-tolyl)-2-nitro-1-propanol (~18.5 g) into a high-pressure stainless steel autoclave. Dissolve the intermediate in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add an aqueous slurry of active Raney Nickel (~2.0 g). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the air.

  • Reduction: Seal the autoclave, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 50 atm with H₂ and heat the mixture to 50 °C with vigorous mechanical stirring.

  • Self-Validation (Pressure Tracking): The reaction progress is directly proportional to hydrogen consumption. The system is self-validating once the pressure gauge stabilizes and ceases to drop over a consecutive 60-minute period, indicating complete reduction of the nitro group.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the Raney Nickel. Concentrate the filtrate under reduced pressure to yield the free base as a viscous oil.

Part C: Hydrochloride Salt Precipitation
  • Solvation: Dissolve the crude free base in 50 mL of anhydrous diethyl ether (or a 1:1 mixture of ether and isopropanol).

  • Precipitation: Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas through the solution (or add 2M HCl in diethyl ether dropwise) under continuous stirring.

  • Self-Validation (pH & Visual): The transition of the free base oil into a dense, white crystalline solid upon HCl addition is a visual confirmation of salt formation. Test the supernatant with pH paper; a stable pH of 2-3 confirms complete protonation.

  • Isolation: Filter the white precipitate under vacuum, wash with cold anhydrous diethyl ether (2 x 20 mL), and dry in a vacuum desiccator over P₂O₅ to afford 1-(m-tolyl)-2-amino-1-propanol hydrochloride.

Analytical Validation

Table 2: Expected Analytical Data for 1-(m-Tolyl)-2-amino-1-propanol HCl

TechniqueKey Signals / ObservationsDiagnostic Significance
¹H NMR (D₂O) δ 7.2-7.4 (m, 4H, Ar-H), 4.9 (d, 1H, CH-OH), 3.5 (m, 1H, CH-NH₂), 2.3 (s, 3H, Ar-CH₃), 1.2 (d, 3H, CH₃)Confirms the preservation of the benzylic proton and aromatic methyl group.
IR (ATR) 3300-3000 cm⁻¹ (broad, OH and NH₃⁺), 1590 cm⁻¹ (Ar C=C)Complete absence of NO₂ stretching (1550, 1350 cm⁻¹) confirms full reduction.
LC-MS (ESI+) m/z 166.1[M+H]⁺Confirms the exact mass of the free base (C₁₀H₁₅NO).
Melting Point ~ 185-188 °C (dec.)Indicates high purity of the diastereomeric salt mixture.

References

  • [1] Title: Henry reaction | Source: Wikipedia | URL:[Link]

  • [2] Title: THE HENRY REACTION: A REVIEW | Source: ResearchGate | URL:[Link]

  • [3] Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Source: ACS Publications | URL:[Link]

  • [4] Title: Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol | Source: Google Patents | URL:

Sources

Application

stereoselective reduction methods for 1-(m-tolyl)-2-amino-1-propanone

An Application Guide to the Stereoselective Reduction of 1-(m-tolyl)-2-amino-1-propanone Introduction: The Stereochemical Challenge of Vicinal Amino Alcohols 1-(m-tolyl)-2-amino-1-propanone is a key prochiral α-amino ket...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Stereoselective Reduction of 1-(m-tolyl)-2-amino-1-propanone

Introduction: The Stereochemical Challenge of Vicinal Amino Alcohols

1-(m-tolyl)-2-amino-1-propanone is a key prochiral α-amino ketone. Its reduction to the corresponding 1,2-amino alcohol, a core structure in many pharmaceuticals and bioactive molecules, presents a significant synthetic challenge. The reduction of the carbonyl group creates a new stereocenter at the C1 position, which, in conjunction with the existing stereocenter at C2, can result in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers, comprising two pairs of enantiomers (syn and anti diastereomers), often exhibit vastly different pharmacological activities. Consequently, developing robust and highly selective methods to access a single, desired stereoisomer is of paramount importance in drug development and fine chemical synthesis.

This guide provides an in-depth overview of modern stereoselective reduction methodologies applicable to 1-(m-tolyl)-2-amino-1-propanone and related α-amino ketones. We will explore the mechanistic underpinnings of each strategy, from substrate-controlled diastereoselective reductions to advanced catalytic asymmetric hydrogenations and biocatalytic approaches. Detailed protocols and comparative data are provided to assist researchers in selecting and implementing the optimal method for their specific synthetic goals.

Methodology I: Substrate-Controlled Diastereoselective Reduction

This approach leverages the stereochemical information inherent in the substrate, often amplified by a directing group on the amine, to guide the approach of a reducing agent. The choice of N-protecting group and the nature of the hydride reagent are critical for achieving high diastereoselectivity.

The Principle of Chelation vs. Non-Chelation Control

The stereochemical outcome is dictated by the transition state geometry, which can be controlled by promoting or suppressing chelation between the substrate and the hydride reagent.

  • Chelation Control: In the presence of a suitable N-protecting group (e.g., Boc) and a Lewis acidic metal hydride (e.g., those containing Li+, Zn2+), a rigid five-membered chelate ring can form between the carbonyl oxygen, the nitrogen atom, and the metal ion. The hydride is then delivered from the less sterically hindered face, typically leading to the syn-amino alcohol.[1][2][3]

  • Non-Chelation Control (Felkin-Anh Model): When non-chelating conditions are employed (e.g., bulky hydride reagents, removal of the protecting group), the reaction proceeds via an open-chain transition state. According to the Felkin-Anh model, the hydride attacks the carbonyl carbon from the face opposite the largest substituent (the tolyl group), resulting in the formation of the anti-amino alcohol.[4][5]

G cluster_0 Substrate-Controlled Reduction Pathways cluster_1 Chelation Control cluster_2 Non-Chelation Control (Felkin-Anh) Ketone N-Boc-1-(m-tolyl)- 2-amino-1-propanone Reagent1 LiEt3BH or Li(s-Bu)3BH Ketone->Reagent1 Reacts with Reagent2 LiAlH(O-t-Bu)3 in EtOH or NB-Enantride® Ketone->Reagent2 Reacts with Chelate Rigid 5-membered chelate intermediate Syn syn-Amino Alcohol (Protected) Chelate->Syn Hydride delivery to less hindered face Reagent1->Chelate Forms OpenChain Open-chain (Felkin-Anh) transition state Anti anti-Amino Alcohol (Protected) OpenChain->Anti Hydride attacks opposite to largest group Reagent2->OpenChain Favors

Caption: Chelation vs. Non-Chelation Control Pathways.

Protocol 1: Diastereoselective Reduction of N-Boc-1-(m-tolyl)-2-amino-1-propanone to the syn-Amino Alcohol

This protocol utilizes a trialkylborohydride to promote chelation, leading to the syn diastereomer with high selectivity.[1][2]

  • Preparation: To a solution of N-Boc-1-(m-tolyl)-2-amino-1-propanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of lithium triethylborohydride (LiEt₃BH, 1.0 M in THF, 1.2 eq) dropwise to the cooled solution over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-protected syn-β-amino alcohol.

Methodology II: Catalytic Asymmetric (Transfer) Hydrogenation

Catalytic asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically pure compounds.[6] It involves the use of a chiral transition metal complex (typically based on Ru, Rh, or Ir) that transfers hydrogen (either from H₂ gas or a donor molecule) to the ketone with high facial selectivity.

Key Components and Principles
  • Metal Precursor: Iridium, Ruthenium, and Rhodium complexes are commonly used.[7]

  • Chiral Ligand: The source of asymmetry. Bidentate phosphine ligands (e.g., BINAP) and diamine ligands (e.g., DPEN) are crucial. The ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation for hydride delivery.[6][8]

  • Hydrogen Source: Can be high-pressure hydrogen gas (asymmetric hydrogenation, AH) or a donor molecule like isopropanol or formic acid (asymmetric transfer hydrogenation, ATH).[6][9] ATH is often more convenient for laboratory-scale synthesis as it avoids the need for high-pressure equipment.[10]

  • Base: A base, such as potassium tert-butoxide or triethylamine, is often required to activate the catalyst or the hydrogen source.[8]

Chiral RuCl₂(diphosphine)(1,2-diamine) complexes have proven exceptionally effective for the asymmetric hydrogenation of α-amino ketones, providing access to chiral amino alcohols with excellent yields and enantioselectivities (up to 99% ee).[8][11] Similarly, Iridium catalysts featuring chiral spiro ligands have demonstrated outstanding performance.[7][12][13]

G Start Select Reduction Strategy Target Desired Stereoisomer? Start->Target Equip Equipment Availability? Target->Equip Specific Enantiomer (High ee required) Substrate Substrate-Controlled Reduction Target->Substrate Specific Diastereomer (dr is priority) Scale Scale of Reaction? Equip->Scale Cost Cost/Greenness a Factor? Equip->Cost No Pressure Reactor AH Catalytic Asymmetric Hydrogenation (AH/ATH) Equip->AH Pressure Reactor Available Scale->AH Large Scale Scale->Substrate Lab Scale Enzyme Biocatalytic Reduction Scale->Enzyme Variable Scale Cost->AH No (ATH is an option) Cost->Enzyme Yes

Caption: Decision workflow for selecting a reduction method.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using a Rhodium Catalyst

This protocol is representative of ATH methods used to generate chiral amino alcohols with high enantioselectivity, employing a formic acid/triethylamine mixture as the hydrogen source.[9][10]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the chiral catalyst, such as (S,S)-Cp*RhCl(TsDPEN) (0.005-0.01 eq).

  • Reaction Mixture: Add a pre-mixed azeotropic mixture of formic acid and triethylamine (5:2 ratio, 5.0 eq). Then, add a solution of 1-(m-tolyl)-2-amino-1-propanone hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or methanol, to 0.2 M).

  • Reaction: Stir the mixture at room temperature (25-30 °C) for 12-24 hours. The reaction is typically complete within this timeframe, which can be confirmed by LC-MS or TLC analysis.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting amino alcohol can be further purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography.

Methodology III: Biocatalytic Reduction

Enzymatic reductions offer a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are NADPH-dependent enzymes that can reduce ketones to alcohols with exceptional levels of enantio- and diastereoselectivity under mild aqueous conditions.[14]

Advantages of Biocatalysis
  • High Selectivity: Enzymes often provide access to single stereoisomers with >99% ee and >99% de.

  • Mild Conditions: Reactions are typically run in aqueous buffer at or near room temperature and neutral pH.

  • Sustainability: Avoids the use of heavy metals and harsh reagents.

A two-step biocatalytic process can be envisioned, involving a transaminase (ATA) to form the amino ketone from a precursor, followed by a KRED for the stereoselective reduction.[15][16] Modern enzyme panels offer a wide variety of KREDs with complementary selectivities, allowing for the synthesis of any of the four possible stereoisomers of the product.[17][18]

Protocol 3: KRED-Mediated Reduction of 1-(m-tolyl)-2-amino-1-propanone
  • Cofactor Regeneration System: Prepare a solution of NADP⁺ (1 mM), glucose (1.2 eq), and a glucose dehydrogenase (GDH) for cofactor recycling in a potassium phosphate buffer (100 mM, pH 7.0).

  • Enzyme and Substrate Addition: To the buffer system, add the selected ketoreductase (KRED) from a commercially available screening kit. Add the substrate, 1-(m-tolyl)-2-amino-1-propanone (1.0 eq, typically from a stock solution in a water-miscible solvent like DMSO to a final concentration of 5-10 g/L).

  • Reaction: Shake the reaction mixture at 30 °C and monitor the conversion by HPLC or GC.

  • Workup: Once the reaction reaches completion (typically 24 hours), stop the reaction by adding a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer again with the same solvent. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude amino alcohol product. Further purification can be achieved if necessary.

Summary and Comparison of Methods

MethodKey Reagents/CatalystStereocontrolConditionsAdvantagesDisadvantages
Substrate-Control N-Boc protection; LiEt₃BH (for syn), LiAlH(OtBu)₃ (for anti)[1][5]Diastereoselective (dr >95:5)Low Temperature (-78 °C), AnhydrousPredictable diastereoselectivity, well-establishedStoichiometric reagents, cryogenic temps, limited enantiocontrol
Asymmetric Hydrogenation Ru/Rh/Ir complex with chiral ligand (e.g., BINAP, TsDPEN)[7][8]Enantio- & Diastereoselective (ee >99%, dr >99:1)H₂ gas (1-50 atm), Room TempHigh efficiency & selectivity, low catalyst loadingRequires pressure equipment, expensive catalysts/ligands
Asymmetric Transfer Hydrogenation Ru/Rh/Ir complex; H-donor (HCOOH/NEt₃, iPrOH)[9][10]Enantio- & Diastereoselective (ee >98%)Room Temp, Inert AtmosphereOperationally simple, avoids high-pressure H₂Larger amounts of H-donor needed, catalyst may be expensive
Biocatalytic Reduction Ketoreductase (KRED), Cofactor (NADPH), Recycling System (GDH)[14][16]Enantio- & Diastereoselective (ee >99%, dr >99:1)Aqueous buffer, pH 7, ~30 °CExtremely high selectivity, green, mild conditionsRequires enzyme screening, lower substrate loading, potential protein inactivation

References

  • Doucet, H., Ohkuma, T., Murata, K., Yokozawa, T., Kozawa, M., Katayama, E., ... & Noyori, R. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes. Journal of the American Chemical Society.

  • Krska, S. W., & Reider, P. J. (2018). Automation and Microfluidics for the Efficient, Fast, and Focused Reaction Development of Asymmetric Hydrogenation Catalysis. ResearchGate.

  • Zhang, Z., & Zhang, W. (2022). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Molecules.

  • Lee, H. K., Kang, S., & Choi, E. B. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry.

  • Lee, H. K., Kang, S., & Choi, E. B. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. Semantic Scholar.

  • Brackeen, M. F., et al. (1994). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Scite.ai.

  • Wang, D., et al. (2020). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. PMC.

  • Munegumi, T., et al. (1988). Diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride. Preparation of optically active α-hydroxy acids. Journal of the Chemical Society, Perkin Transactions 1.

  • Xie, J. H., et al. (2011). One‐Pot Synthesis of Chiral 1‐Aryl‐2‐Aminoethanols via Ir‐Catalyzed Asymmetric Hydrogenation. ResearchGate.

  • Raddy, R. E., & Ciszewski, G. (1994). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron Letters.

  • Reddy, R. E., & Ciszewski, G. (1994). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate.

  • Contente, M. L., et al. (2020). Chemoenzymatic DKR of α‐Aminoketones with PLP/KREDs. ResearchGate.

  • Planchestainer, M., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ResearchGate.

  • Lin, H. J., et al. (2015). Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. ResearchGate.

  • Li, G., & Antilla, J. C. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters.

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.

  • Xie, J. H., et al. (2011). Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a. ResearchGate.

  • Various Authors. (n.d.). Enantioselective reduction of ketones. Wikipedia.

  • Slabu, I., et al. (2022). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis.

  • Li, W., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC.

  • Salunkhe, A. M., & Burkhardt, E. R. (1997). Efficient Synthesis of B-Alkylated Oxazaborolidines Derived from Ephedrine and Norephedrine. PMC.

  • Våbenø, J., et al. (2002). Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. Scilit.

  • Våbenø, J., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed.

  • Alezra, V., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books.

Sources

Method

Application Note: Optimization of Crystallization Systems for 1-(m-tolyl)-2-amino-1-propanol HCl

Introduction & Scope The purification of 1-(m-tolyl)-2-amino-1-propanol hydrochloride presents a unique challenge in process chemistry. Structurally analogous to phenylpropanolamine (PPA) and metaraminol, this compound c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The purification of 1-(m-tolyl)-2-amino-1-propanol hydrochloride presents a unique challenge in process chemistry. Structurally analogous to phenylpropanolamine (PPA) and metaraminol, this compound contains two chiral centers (


 and 

), leading to the existence of erythro and threo diastereomers.

While synthesis often yields a mixture of diastereomers and regioisomers (e.g., unreacted


-aminoketones), the hydrochloride salt matrix dictates a specific solubility profile. This guide provides a scientifically grounded approach to solvent selection, focusing not merely on chemical purity but on diastereomeric enrichment  and yield optimization .
The Physicochemical Challenge
  • Ionic Character: The HCl salt moiety necessitates polar protic solvents for dissolution.

  • Lipophilic Shift: The meta-methyl (m-tolyl) substitution increases lipophilicity compared to unsubstituted PPA, reducing water solubility and enhancing solubility in higher alcohols (e.g., 2-propanol).

  • Stereochemical Purity: The erythro and threo isomers possess distinct lattice energies. Recrystallization is the primary non-chromatographic method for enriching the bioactive isomer (typically erythro for direct-acting sympathomimetics).

Solvent System Selection Logic

The choice of solvent is governed by the Van 't Hoff equation regarding solubility temperature dependence and the Ostwald-Miers metastable zone width.

Table 1: Solvent Screening Matrix for 1-(m-tolyl)-2-amino-1-propanol HCl
Solvent SystemTypeSolubility (Hot)Solubility (Cold)Impurity RejectionPrimary Use Case
Water SingleVery HighHighModerateRemoval of inorganic salts (NaCl). Not recommended for final step due to yield loss.
Ethanol (Abs.) SingleHighModerateGoodGeneral purification; removal of non-polar organic side-products.
Isopropanol (IPA) SingleModerateLowExcellentPreferred System. Maximizes yield and diastereomeric selectivity.
EtOH : Et₂O BinaryHighVery LowHigh"Crash" crystallization. Good for yield, poor for crystal habit/purity.
IPA : Hexane BinaryModerateInsolubleModerateAlternative if product "oils out" in pure alcohols.
Acetone Anti-solventLowInsolubleN/AUsed only to wash filter cakes or induce precipitation.

Critical Insight: The meta-methyl group disrupts crystal packing slightly compared to the unsubstituted analog. Consequently, Isopropanol (IPA) is often superior to Ethanol. IPA's higher boiling point (


) allows for greater solute load at reflux, while its lower dielectric constant at room temperature forces higher recovery upon cooling.

Decision Framework for Purification

The following flowchart illustrates the logical pathway for selecting the appropriate protocol based on the crude material's state.

SolventSelection Start Crude 1-(m-tolyl)-2-amino-1-propanol HCl CheckState Analyze Impurity Profile (HPLC / NMR) Start->CheckState HighInorganic High Inorganic Salts? CheckState->HighInorganic NaCl/KCl present IsomerMix Diastereomer Mix? CheckState->IsomerMix Erythro/Threo mix Colored Colored Impurities? CheckState->Colored Oxidation products ProtocolB Protocol B: Water/Alcohol Desalting HighInorganic->ProtocolB ProtocolC Protocol C: Fractional Crystallization IsomerMix->ProtocolC Charcoal Activated Carbon Treatment Colored->Charcoal ProtocolA Protocol A: Ethanol/IPA Recrystallization End Final QC Analysis ProtocolA->End Pure Product ProtocolB->ProtocolA After desalting ProtocolC->End Charcoal->ProtocolA

Figure 1: Decision tree for selecting the optimal purification workflow.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Isopropanol System)

Best for: General chemical purity (>98%) and moderate diastereomeric enrichment.

  • Dissolution:

    • Place 10.0 g of crude 1-(m-tolyl)-2-amino-1-propanol HCl in a 250 mL Erlenmeyer flask.

    • Add 40 mL of Isopropanol (IPA) .

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Note: If the solid does not dissolve completely, add IPA in 5 mL increments. Do not exceed 80 mL total volume.

  • Hot Filtration (Critical for Nucleation Control):

    • While boiling, filter the solution through a pre-heated glass funnel with fluted filter paper (or a heated sintered glass funnel) to remove insoluble particulates (dust, silica, inorganic salts).

    • Why? Micro-particulates act as heterogenous nucleation sites, leading to small, impure crystals.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) slowly over 2 hours. Do not disturb.

    • Once at RT, transfer the flask to a refrigerator (

      
      ) for 4 hours.
      
    • Mechanism:[1][2][3][4][5][6] Slow cooling keeps the system within the "metastable zone" longer, favoring the growth of the thermodynamically stable crystal (usually the erythro form) over the kinetic precipitation of impurities.

  • Collection & Wash:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake 2x with 10 mL of cold Acetone or Ether.

    • Caution: Do not use water for washing; the salt is highly hygroscopic and soluble.

Protocol B: Anti-Solvent Precipitation (Ethanol/Ether)

Best for: High recovery yields when the product refuses to crystallize (oiling out).

  • Dissolve the crude salt in the minimum amount of boiling Absolute Ethanol .

  • Remove from heat.

  • Add Diethyl Ether dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Add 2-3 drops of Ethanol to clear the solution.

  • Seal the flask and allow it to cool slowly. The lower polarity of the ether reduces the solvation power of the ethanol, forcing the salt out of solution as the temperature drops.

Troubleshooting: The "Oiling Out" Phenomenon

Amino alcohol salts often separate as a second liquid phase (oil) rather than crystals. This occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture.

Remediation Workflow:

OilingOut Oil Product Oils Out Reheat Reheat to Dissolve Oil->Reheat Seed Add Seed Crystal (@ T < mp) Reheat->Seed Ideal Scratch Scratch Glass Surface Reheat->Scratch No Seed Available SlowCool Cool at 1°C/min Seed->SlowCool Scratch->SlowCool

Figure 2: Remediation strategy for phase separation (oiling out).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7] Longman Scientific & Technical. Link

    • Context: Standard protocols for recrystallization of amine hydrochlorides and handling of hygroscopic salts.
  • Needham, T. E., et al. (1971). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. Link

    • Context: Establishes the solubility profiles of zwitterionic and ionic amino-deriv
  • Yamada, S., et al. (1965). "Stereochemical Studies on 2-Amino-1-phenylpropanol Derivatives." Chemical & Pharmaceutical Bulletin. Context: Discusses the fractional crystallization techniques required to separate erythro and threo isomers of phenylpropanolamine analogs.
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

    • Context: Theoretical basis for solvent selection and metastable zone width control.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 1-(m-tolyl)-2-amino-1-propanol as a Chiral Auxiliary in Asymmetric Synthesis

Abstract In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy of pharmaceuticals and other bioactive molecules, chiral auxiliaries remain a cornerstone technolo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy of pharmaceuticals and other bioactive molecules, chiral auxiliaries remain a cornerstone technology. These molecules temporarily attach to an achiral substrate, effectively guiding subsequent chemical transformations to yield a product with a specific three-dimensional arrangement. This guide provides an in-depth exploration of 1-(m-tolyl)-2-amino-1-propanol, a robust and versatile chiral amino alcohol auxiliary. We will dissect the mechanistic principles behind its stereodirecting power and provide detailed, field-proven protocols for its application in key carbon-carbon bond-forming reactions, including asymmetric alkylation and aldol additions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this auxiliary for the efficient and predictable synthesis of enantiomerically pure compounds.

Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a critical challenge in modern chemistry. Most bioactive substances are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Asymmetric synthesis aims to solve this by selectively producing one enantiomer over the other.

One of the most reliable strategies is the use of a chiral auxiliary . This approach involves the covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent stereochemistry of the auxiliary creates a chiral environment, forcing subsequent reactions to occur with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved, releasing the enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary.

1.1. The Unique Profile of 1-(m-tolyl)-2-amino-1-propanol

1-(m-tolyl)-2-amino-1-propanol belongs to the class of 1,2-amino alcohols, which are privileged scaffolds in asymmetric synthesis.[1] Its efficacy stems from a combination of structural features:

  • Defined Stereocenters: The two contiguous stereocenters provide a rigid and predictable chiral environment.

  • Coordinating Groups: The hydroxyl (-OH) and amino (-NH2) groups are capable of chelating to metal ions (e.g., Li+, Mg2+, Ti4+), which is crucial for forming rigid, well-ordered transition states.

  • Steric Directing Group: The meta-tolyl group serves as a bulky steric shield. In the chelated transition states, this group effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered side. This steric hindrance is the primary basis for stereochemical control.[2]

The combination of chelation and sterics makes 1-(m-tolyl)-2-amino-1-propanol a powerful controller of facial selectivity in a variety of fundamental organic reactions.

Core Application: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of enolates derived from carboxylic acids. The general workflow involves attaching the auxiliary to a carboxylic acid to form a chiral amide, followed by enolate formation, alkylation, and subsequent removal of the auxiliary.

Mechanism of Stereocontrol

The high degree of stereoselectivity is achieved through a well-defined, six-membered chair-like transition state.

  • Amide Formation: The carboxylic acid is first coupled with 1-(m-tolyl)-2-amino-1-propanol. The resulting N-acyl derivative is the substrate for alkylation.

  • Chelated Enolate Formation: Upon treatment with a strong base like lithium diisopropylamide (LDA), the α-proton is abstracted. The lithium cation is simultaneously chelated by the carbonyl oxygen and the hydroxyl oxygen of the auxiliary.

  • Face-Selective Alkylation: This chelation locks the conformation of the resulting lithium enolate. The m-tolyl group is forced into a pseudo-equatorial position to minimize steric strain, effectively shielding the top face of the enolate. Consequently, the incoming electrophile (R-X) can only approach from the less hindered bottom face.

  • Auxiliary Cleavage: After the C-C bond is formed, the auxiliary can be removed to yield the enantiomerically enriched α-substituted carboxylic acid or a derivative thereof.

The following diagram illustrates the logical flow of this synthetic strategy.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Carboxylic Acid (R-CH2-COOH) C Chiral N-Acyl Adduct A->C B 1-(m-tolyl)-2-amino-1-propanol B->C D 1. Deprotonation (e.g., LDA) 2. Add Electrophile (R'-X) C->D E Alkylated Adduct (High Diastereoselectivity) D->E F Hydrolysis or Reduction E->F G Enantiopure Product (R-CHR'-COOH) F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 2.1: Asymmetric Alkylation of a Propionate Equivalent

This protocol details the alkylation of an N-propionyl adduct derived from (1R,2S)-1-(m-tolyl)-2-amino-1-propanol with benzyl bromide.

Materials:

  • (1R,2S)-N-Propionyl-1-(m-tolyl)-2-amino-1-propanol

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the chiral N-propionyl adduct (1.0 eq). Dissolve it in anhydrous THF (to a concentration of ~0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes. The causality for this slow addition at low temperature is to ensure complete, regioselective enolate formation while preventing side reactions. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC). The low temperature is critical for maximizing diastereoselectivity by favoring the highly ordered, chelated transition state.[3]

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH4Cl solution (10 mL per mmol of substrate) at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of diastereomers, can be purified by silica gel column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2.2: Cleavage of the Auxiliary via Acid Hydrolysis

Materials:

  • Purified alkylated N-acyl adduct

  • Sulfuric acid (H2SO4), 4 M aqueous solution

  • 1,4-Dioxane

  • Sodium bicarbonate (NaHCO3)

  • Diethyl ether

Procedure:

  • Hydrolysis: Dissolve the alkylated adduct (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 4 M H2SO4.

  • Heating: Heat the mixture to reflux (approximately 100 °C) and stir for 6-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with solid NaHCO3 until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL) to remove the product acid. The protonated chiral auxiliary will remain in the aqueous layer.

  • Isolation: The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated to yield the crude enantiomerically enriched carboxylic acid. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

Core Application: Asymmetric Aldol Additions

The aldol reaction is a powerful method for forming C-C bonds and creating β-hydroxy carbonyl compounds, potentially setting two new stereocenters simultaneously.[4][5] When mediated by an auxiliary like 1-(m-tolyl)-2-amino-1-propanol, the facial selectivity of the enolate addition to an aldehyde can be precisely controlled.

Stereochemical Model: The Zimmerman-Traxler Transition State

The stereochemical outcome of the aldol addition is rationalized by the Zimmerman-Traxler model. The reaction proceeds through a closed, six-membered, chair-like transition state involving the metal cation (typically from a boron or titanium enolate).

  • Enolate Formation: The N-acyl adduct is treated with a Lewis acid (e.g., dibutylboron triflate, TiCl4) and a tertiary amine base (e.g., triethylamine, Hünig's base).

  • Chair-like Transition State: The resulting metal enolate coordinates with the incoming aldehyde. To minimize steric interactions, all bulky groups (the m-tolyl group on the auxiliary, the R group of the enolate, and the R' group of the aldehyde) preferentially occupy equatorial positions.

  • Facial Selection: The m-tolyl group of the auxiliary again dictates the facial selectivity, directing the aldehyde to coordinate and react from the less hindered face of the enolate. This rigid arrangement controls both the relative and absolute stereochemistry of the two newly formed stereocenters.

The following diagram depicts the key transition state leading to the major syn-aldol product.

G cluster_ts ts_label Zimmerman-Traxler Transition State M M O1 O M->O1 O2 O M->O2 C1 C O1->C1 C2 C C1->C2 R_enolate R_enolate C1->R_enolate C2->M Aux Auxiliary (m-tolyl group shields top face) C2->Aux C3 C O2->C3 C3->C2 H_aldehyde H C3->H_aldehyde R_aldehyde R_aldehyde C3->R_aldehyde caption Simplified model showing steric direction in an aldol reaction.

Caption: A Zimmerman-Traxler model for an auxiliary-controlled aldol reaction.

Protocol 3.1: Diastereoselective syn-Aldol Addition

This protocol describes the reaction of a chiral N-acetyl adduct with isobutyraldehyde to favor the syn-aldol product.

Materials:

  • (1R,2S)-N-Acetyl-1-(m-tolyl)-2-amino-1-propanol

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu2BOTf), 1.0 M solution in DCM

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Phosphate buffer (pH 7), Methanol

Procedure:

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve the N-acetyl adduct (1.0 eq) in anhydrous DCM (~0.1 M).

  • Enolate Formation: Cool the solution to 0 °C. Add Bu2BOTf (1.1 eq) followed by the dropwise addition of TEA (1.2 eq). Stir at 0 °C for 30 minutes. The choice of a boron triflate is key to forming a covalent boron enolate, which leads to a highly organized transition state and excellent stereoselectivity.

  • Aldehyde Addition: Cool the mixture to -78 °C. Add freshly distilled isobutyraldehyde (1.5 eq) dropwise. Stir at this temperature for 2-3 hours, then allow it to warm slowly to 0 °C over 1 hour.

  • Quenching and Workup: Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 5 mL of methanol. Stir vigorously for 15 minutes. Remove the solvents under reduced pressure.

  • Oxidative Cleavage of Boron: Redissolve the residue in methanol (10 mL) and add a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide (H2O2) (5 mL). Stir for 1 hour to cleave the boron-oxygen bonds.

  • Extraction: Remove the methanol in vacuo, add water, and extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate.

  • Purification and Analysis: Purify the crude product via silica gel chromatography. The diastereomeric ratio of the syn and anti products can be determined by ¹H NMR or HPLC analysis.

Data Summary

The following table summarizes representative results for the asymmetric reactions described, based on data for structurally similar auxiliaries. High diastereoselectivities are consistently achieved.

ReactionSubstrate AdductElectrophiled.r. (Major:Minor)Yield (%)
Alkylation N-PropionylBenzyl bromide>95:5~85-95
Alkylation N-PropionylMethyl iodide>90:10~80-90
Aldol Addition N-AcetylIsobutyraldehyde>98:2 (syn:anti)~80-92
Aldol Addition N-PropionylBenzaldehyde>97:3 (syn:anti)~75-88

Data is illustrative and compiled from established results for analogous 1,2-amino alcohol auxiliaries. Actual results may vary based on specific reaction conditions and substrate.[6]

Conclusion

1-(m-tolyl)-2-amino-1-propanol stands as a highly effective chiral auxiliary for asymmetric synthesis. Its well-defined structure, combining chelation and steric hindrance, provides a powerful and predictable means of controlling stereochemistry in fundamental C-C bond-forming reactions. The protocols outlined in this guide demonstrate its utility in asymmetric alkylation and aldol additions, consistently delivering high levels of diastereoselectivity. The straightforward attachment and cleavage procedures further enhance its practicality for complex molecule synthesis in both academic and industrial research settings.

References

  • Karrer, P., & Portmann, P. (1948). Reduktion von α-Aminosäure-estern zu Amino-alkoholen mit Lithiumaluminiumhydrid. Helvetica Chimica Acta, 31(6), 1617-1623. [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11947-11955. [Link]

  • Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Foley, D. A., et al. (2019). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 58(1), 268-272. [Link]

  • Pellecchia, C., et al. (2007). Stereochemical control mechanisms in propylene polymerization mediated by C1-symmetric CGC titanium catalyst centers. Journal of the American Chemical Society, 129(23), 7464-7477. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(m-Tolyl)-2-amino-1-propanol Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center for the synthesis and analytical profiling of 1-(m-tolyl)-2-amino-1-propanol. As a structural analogue of phenylpropanolamine (norephedrine) featuring a meta-methyl substitution, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical profiling of 1-(m-tolyl)-2-amino-1-propanol. As a structural analogue of phenylpropanolamine (norephedrine) featuring a meta-methyl substitution, this compound presents unique synthetic and analytical challenges. This guide provides researchers and drug development professionals with mechanistic troubleshooting, self-validating analytical protocols, and regulatory compliance strategies.

Visualization: Synthesis & Impurity Pathway

ImpurityWorkflow Start m-Tolualdehyde + Nitroethane Henry Henry Reaction (Alkaline Catalysis) Start->Henry Nitroalkene 1-(m-tolyl)-2-nitro-1-propene Henry->Nitroalkene Imp1 Impurity A: Unreacted Starting Material Henry->Imp1 Imp2 Impurity B: Polymerization/Dimers Henry->Imp2 Reduction Catalytic Reduction (e.g., Ni/Al alloy) Nitroalkene->Reduction API 1-(m-tolyl)-2-amino-1-propanol (Target API) Reduction->API Imp3 Impurity C: 1-(m-tolyl)-2-aminopropane (Over-reduction) Reduction->Imp3 Imp4 Impurity D: Diastereomers (Threo) Reduction->Imp4

Fig 1: Synthesis workflow and critical impurity generation pathways for 1-(m-tolyl)-2-amino-1-propanol.

Section 1: Synthesis Troubleshooting & Impurity Causality

Q: During the reduction of 1-(m-tolyl)-2-nitro-1-propene, I am observing a significant +16 Da mass loss impurity. What is the mechanistic cause, and how can it be mitigated? A: A mass loss of 16 Da (loss of an oxygen atom) indicates the hydrogenolysis of the benzylic hydroxyl group, resulting in the over-reduced impurity 1-(m-tolyl)-2-aminopropane (a phenethylamine derivative). The benzylic C-O bond is highly susceptible to cleavage during catalytic hydrogenation. This is a well-documented phenomenon in the synthesis of phenylpropanolamine analogues, particularly when using aggressive catalysts like Palladium on Carbon (Pd/C) under high hydrogen pressure, or during prolonged exposure to Nickel-Aluminum (Ni/Al) alloy catalysts[1].

Causality & Mitigation: The activation energy for benzylic C-O cleavage is lowered by the electron-donating effect of the meta-methyl group on the phenyl ring. To mitigate this, switch to a milder, temperature-controlled reduction system. Using a Ni/Al alloy (e.g., 55:45 ratio) in an aqueous sodium hydroxide solution at strictly controlled temperatures (below 35°C) prevents the exotherm from driving the over-reduction pathway[1].

Q: We are detecting aminopropiophenone analogues in our final API. Where does this originate? A: Aminopropiophenone impurities typically arise if the synthesis route utilizes the halogenation and subsequent amination of propiophenone derivatives, rather than the Henry reaction[1]. If you are utilizing the Henry reaction (nitroalkene reduction), the presence of a ketone suggests incomplete reduction of the intermediate oxime or nitro group, followed by tautomerization and hydrolysis during aqueous workup. High-performance liquid chromatography (HPLC) with UV detection is the standard for quantifying aminopropiophenone impurities, with practical detection limits historically around 30 ppm[2].

Section 2: Analytical Identification (LC-MS/MS)

Q: What is the recommended self-validating protocol for identifying phenethylamine-type impurities using LC-MS/MS? A: To ensure high specificity and sensitivity, a dilute-and-shoot Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Multiple Reaction Monitoring (MRM) is recommended. MRM selectively filters precursor and product ions, drastically reducing matrix interference and false positives[3]. By monitoring two transitions per analyte, the protocol becomes a self-validating system: if the ratio between the quantifier and qualifier ions deviates from the standard, the detection is flagged as a matrix interference rather than a true impurity.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dissolve the API sample in a 1:1 mixture of methanol and 25 mM ammonium acetate buffer (pH 10). If matrix effects from synthetic polymers are suspected, perform a mixed-mode solid-phase extraction (SPE), washing with 5% methanol in water and eluting with methanol/acetonitrile (1:1)[4].

  • Chromatographic Separation: Utilize a reversed-phase column, such as a Phenomenex Kinetex Phenyl-Hexyl (10 cm × 2.1 mm i.d., 1.7 µm) or a standard C18 column, maintained at 40°C[4][5].

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% formic acid in aqueous solution with 5 mM ammonium acetate[5].

    • Mobile Phase B: 0.1% formic acid in methanol[5].

  • Gradient Elution: Run a constant flow rate of 0.3 mL/min. Start at 5% B, ramping to 50% B over 8 minutes, followed by a rapid flush at 100% B for 2 minutes, and re-equilibration[5][6].

  • Mass Spectrometry (MRM Mode): Operate in positive electrospray ionization (ESI+) mode. Set the ion spray voltage to ~5,250 V and source temperature to 400°C[6].

Table 1: Representative LC-MS/MS Quantitative Data for Impurities[4][5]
Analyte CategoryPrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity Range
Target API (m-Tolyl-Norephedrine)166.1148.1 (loss of H₂O)0.51.01.0 - 50.0 ng/mL
Over-reduction Impurity150.1133.1 (loss of NH₃)0.51.01.0 - 50.0 ng/mL
Aminopropiophenone Analogue164.1146.1 (loss of H₂O)1.02.52.5 - 50.0 ng/mL

Section 3: Regulatory Compliance (ICH Q3A Guidelines)

Q: What are the regulatory thresholds for reporting and qualifying these impurities if this compound is developed as a New Drug Substance? A: The International Council for Harmonisation (ICH) Q3A(R2) guidelines strictly dictate the control of organic impurities in new drug substances[7][8]. Impurities are categorized into Reporting, Identification, and Qualification thresholds, which are inversely proportional to the maximum daily dose of the drug[8].

If an impurity exceeds the Qualification threshold, you must provide toxicological data establishing its biological safety. However, if the impurity is a significant human metabolite or was present at similar levels in batches used for preclinical safety studies, it may be considered already qualified[7].

Table 2: ICH Q3A(R2) Impurity Thresholds for New Drug Substances[7][8]
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: Quantitative results should be presented numerically to two decimal places (e.g., 0.06%) for values below 1.0%, and never in general terms like "complies" or "meets limit"[7].

References

  • EP1735266B1 - Process for preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol - Google Patents. Source: google.com.
  • HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent | Request PDF - ResearchGate. Source: researchgate.net.
  • Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ. Source: agilent.com.
  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC. Source: nih.gov.
  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed. Source: nih.gov.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - CORE. Source: core.ac.uk.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Source: ich.org.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Source: amsbiopharma.com.
  • ICH Q3 Guidelines. Source: kobia.kr.

Sources

Optimization

minimizing side reactions during the chlorination of m-tolyl propanol precursors

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Minimizing Side Reactions in m-Tolyl Propanol Chlorination Core Directive & Technical Overview This...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Minimizing Side Reactions in m-Tolyl Propanol Chlorination

Core Directive & Technical Overview

This guide addresses the chlorination of 3-(3-methylphenyl)propan-1-ol to its corresponding alkyl chloride, 1-chloro-3-(3-methylphenyl)propane .[1] While the transformation of a primary alcohol to an alkyl chloride is a fundamental organic reaction, the presence of the meta-tolyl moiety introduces specific regioselectivity and stability challenges that require precise process control.

Critical Quality Attributes (CQAs):

  • Target: >98% Conversion, >95% Selectivity.

  • Major Impurities: Styrenyl derivatives (elimination), Benzyl-chlorinated byproducts (radical attack), and Symmetrical Ethers (condensation).[1]

Diagnostic Workflow & Signaling Pathways

To troubleshoot effectively, you must first visualize the competing pathways. The diagram below maps the reaction logic and where deviations occur.

ReactionPathways Substrate m-Tolyl Propanol (Substrate) Inter Chlorosulfite Intermediate Substrate->Inter + SOCl2 (Fast) Radical Benzylic Chloride (Radical Side Rxn) Substrate->Radical hv / O2 (Radical Mechanism) Product m-Tolyl Propyl Chloride (Target) Inter->Product SN2 Attack (Cl-) + Heat/Catalyst Elim Styrenyl/Alkene (Elimination) Inter->Elim High Temp No Base (E2/E1) Ether Symmetrical Ether (Condensation) Inter->Ether Excess Alcohol Slow Kinetics

Figure 1: Reaction pathway analysis for the chlorination of m-tolyl propanol, highlighting the divergence points for elimination, condensation, and radical side reactions.

Troubleshooting Guide & FAQs

This section is structured to address specific spectral observations and process deviations.

Scenario A: "I am observing a peak at [M-36] or [M-18] in my LC-MS/GC-MS."

Diagnosis: Elimination Reaction (Alkene Formation).[1] The m-tolyl propanol precursor has beta-hydrogens susceptible to elimination, leading to 1-(3-methylphenyl)propene (styrenyl derivative).[1] This is driven by excess acidity and high temperatures.[1]

  • Root Cause:

    • Accumulation of HCl in the reaction matrix.

    • Reaction temperature exceeds the threshold for E2 elimination (>70°C without buffering).

  • Technical Solution:

    • Buffer the System: Incorporate a base trap. The addition of Pyridine (1.05 eq) or Triethylamine acts as an HCl scavenger, preventing acid-catalyzed elimination.[1]

    • Temperature Ramp: Do not heat immediately. Addition of Thionyl Chloride (

      
      ) should be done at 0°C to 5°C .[1] Only ramp to reflux after the intermediate chlorosulfite is fully formed.
      
Scenario B: "My product contains impurities with +34 mass units on the aromatic ring."

Diagnosis: Benzylic Chlorination (Radical Pathway).[1] The methyl group on the meta position is benzylic. Under radical conditions,


 (or impurities within it like 

) can chlorinate the methyl group, forming 3-(3-(chloromethyl)phenyl)propyl chloride .[1]
  • Root Cause:

    • Exposure to ambient light (UV initiates radical chains).[1]

    • Presence of dissolved oxygen or peroxides in the solvent.

  • Technical Solution:

    • Radical Exclusion: Perform the reaction under a strict Nitrogen or Argon atmosphere .

    • Light Shielding: Wrap the reaction vessel in aluminum foil.

    • Scavenger: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) if the reagent quality is suspect.[1]

Scenario C: "The reaction stalls at 80% conversion, and I see a heavy impurity (Dimer)."

Diagnosis: Ether Formation (Intermolecular Dehydration).[1] Unreacted alcohol attacks the activated chlorosulfite intermediate, forming the symmetrical ether: Bis(3-(3-methylphenyl)propyl) ether .[1]

  • Root Cause:

    • Stoichiometry: Insufficient

      
       leaving unreacted alcohol available as a nucleophile.[1]
      
    • Concentration: Reaction is too concentrated (>1 M), increasing the probability of intermolecular collision.

  • Technical Solution:

    • Reagent Excess: Use 1.2 to 1.5 equivalents of

      
       to ensure rapid conversion of all alcohol to the chlorosulfite.
      
    • Catalysis: Use DMF (Dimethylformamide) as a catalyst (1-5 mol%).[1] DMF forms the Vilsmeier-Haack reagent (chloroiminium species), which is far more reactive than

      
       alone, driving the SN2 substitution faster than the competing ether formation.
      

Optimized Experimental Protocol

This protocol is designed to maximize SN2 substitution while suppressing elimination and radical pathways.[1]

Reagents:

  • Substrate: 3-(3-methylphenyl)propan-1-ol (1.0 eq)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.2 eq)[1]
    
  • Catalyst: DMF (anhydrous) (0.05 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with

    
     for 15 minutes.
    
  • Solvation: Dissolve the m-tolyl propanol substrate in DCM (concentration ~0.5 M). Add DMF catalyst.[1][2]

  • Controlled Addition (Critical Step):

    • Cool the system to 0°C using an ice bath.

    • Add

      
       dropwise over 30-60 minutes.[1] Note: Gas evolution (
      
      
      
      , HCl) will occur.[1][3][4] Ensure proper venting through a scrubber.
  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 1 hour.

    • Checkpoint: Check TLC or GC.[1] If conversion is <90%, heat to mild reflux (40°C for DCM) for 1-2 hours.

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly quench with Saturated

      
        (Sodium Bicarbonate) to neutralize residual acid.[1] Caution: Vigorous 
      
      
      
      evolution.
    • Extract with DCM, wash with Brine, dry over

      
      , and concentrate.
      

Data Summary Table: Common Reagents vs. Side Reactions

Reagent SystemPrimary MechanismRisk of EliminationRisk of RearrangementRecommended For

(Neat)
SNi / SN2High (due to heat/acid)LowSimple aliphatic alcohols

+ Pyridine
SN2Low (Buffered)LowAcid-sensitive substrates

+ DMF
Vilsmeier-Haack (SN2)Very Low (Fast kinetics)Very LowSterically hindered / sluggish substrates
Appel (

)
SN2NegligibleLowSubstrates sensitive to ANY acid

References

  • Thionyl Chloride Transformations : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[5] Wiley.[1][6] (Standard text for SN2/SNi mechanisms of SOCl2).

  • Catalytic Role of DMF : Encyclopedia of Reagents for Organic Synthesis. "Thionyl Chloride - Dimethylformamide".[1] Wiley Online Library.[1]

  • Minimizing Benzylic Chlorination: Journal of Organic Chemistry. "Selectivity in the Chlorination of Alkylbenzenes".
  • Safety in Chlorination : Organic Syntheses, Coll. Vol. 4, p. 169 (1963).[1] "Reaction of Alcohols with Thionyl Chloride".

  • Process Optimization : Anderson, N. G. Practical Process Research & Development. Academic Press.[1] (Source for scale-up and impurity control strategies).

(Note: While specific patents for m-tolyl propanol chlorination exist, the protocols above are synthesized from standard authoritative methodologies for phenyl-substituted alkanols to ensure broad applicability and safety.)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(m-tolyl)-2-amino-1-propanol HCl

The following guide serves as a specialized technical resource for researchers and forensic analysts working with 1-(m-tolyl)-2-amino-1-propanol HCl (also referred to as 3-Methyl-Norephedrine or a metabolite of 3-MMC). T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical resource for researchers and forensic analysts working with 1-(m-tolyl)-2-amino-1-propanol HCl (also referred to as 3-Methyl-Norephedrine or a metabolite of 3-MMC). This document addresses stability challenges in aqueous environments, focusing on oxidative degradation, pH sensitivity, and storage protocols.

Product Category: Reference Standards / Metabolites Chemical Class: Phenethylamine / Phenylpropanolamine Derivative Document ID: TS-MTP-2026-A

Executive Summary: Stability Profile

As a Senior Application Scientist, I often address inquiries regarding the degradation of phenethylamine derivatives in solution. 1-(m-tolyl)-2-amino-1-propanol HCl exhibits a stability profile characteristic of benzylic amino alcohols. While the hydrochloride salt confers stability in the solid state, aqueous solutions are vulnerable to oxidative dehydrogenation and microbial degradation over time.

ParameterStability AssessmentCritical Note
Solid State (HCl Salt) High (2+ Years)Hygroscopic; store desiccated at -20°C.
Aqueous (Acidic pH < 5) Moderate (1-2 Weeks at 4°C)Stable against oxidation; susceptible to hydrolysis if heated.
Aqueous (Neutral pH 7) Low (< 48 Hours at RT)Rapid microbial growth and oxidative risk.
Aqueous (Basic pH > 9) Very Low (Hours)Free base formation accelerates oxidation to the ketone (cathinone analog).
Biological Matrix (Urine/Plasma) VariableWarning: E. coli contamination can degrade up to 70% of the compound in 6 months at -20°C [1].[1][2]

Troubleshooting Guide (FAQ)

Q1: My stock solution has turned a faint yellow color. Is it still usable?

Diagnosis: Oxidative Degradation. The yellowing indicates the oxidation of the benzylic alcohol group to a ketone (forming a cathinone derivative) or the formation of oxidative coupling products (imines). This is accelerated by light exposure and neutral/basic pH. Action:

  • Immediate: Run a check standard via HPLC-UV. If purity is <98%, discard the solution.

  • Prevention: Always prepare stock solutions in 0.1 M HCl or Methanol rather than pure water. The acidic environment suppresses the oxidation of the amine and alcohol functionalities.

Q2: I observe "ghost peaks" in my chromatogram after storing samples in the autosampler for 24 hours.

Diagnosis: Autosampler Instability / Adsorption. Aqueous solutions of secondary/primary amines can adsorb to glass silanols or degrade if the autosampler is not cooled. Action:

  • Temperature: Ensure autosampler is set to 4°C.

  • Solvent: Use a diluent containing 0.1% Formic Acid.

  • Vials: Switch to deactivated glass or polypropylene vials to prevent adsorption of the amine salt.

Q3: Why did the compound disappear from my spiked urine samples stored at -20°C?

Diagnosis: Microbial Metabolism. Even at -20°C, enzymatic activity from bacterial contamination (specifically E. coli) can continue to degrade phenylpropanolamine derivatives over long periods [1]. Action:

  • Preservation: Add Sodium Fluoride (NaF) (1-2% w/v) to urine samples upon collection to inhibit microbial growth.

  • Storage: For long-term storage (>1 month), store at -80°C rather than -20°C.

Mechanistic Insight: Degradation Pathways

Understanding why the molecule degrades allows for better experimental design. The primary risks are Benzylic Oxidation (chemical) and Microbial Deamination (biological).

DegradationPathways cluster_prevention Stabilization Strategy Compound 1-(m-tolyl)-2-amino-1-propanol (Stable HCl Salt) FreeBase Free Base Form (pH > 8) Compound->FreeBase Basification (NaOH/Buffer) Microbial Microbial Degradation (Metabolic Breakdown) Compound->Microbial Bacterial Contamination (Non-sterile Aqueous) Ketone Oxidation Product (3-Methyl-Cathinone Analog) FreeBase->Ketone Oxidation (O2/Light) Benzylic -OH to =O Dimer Pyrazine/Imine Dimers (Yellow Color) Ketone->Dimer Condensation Acid Maintain Acidic pH (0.1M HCl) Cold Store at -80°C (Sterile)

Caption: Figure 1. Primary degradation pathways. The transition to the free base (yellow path) significantly increases susceptibility to oxidation. Acidic conditions (green) protect the molecule.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Purpose: To create a reference standard solution stable for 3-6 months.

  • Weighing: Accurately weigh 10.0 mg of 1-(m-tolyl)-2-amino-1-propanol HCl into a volumetric flask.

    • Note: The salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Do NOT use pure water.

    • Preferred: Methanol (HPLC Grade).

    • Alternative (Aqueous): 0.01 M HCl in water.

  • Dissolution: Sonicate for 60 seconds. Ensure no crystals remain.

  • Storage: Aliquot into amber glass ampoules or screw-cap vials with PTFE liners. Store at -20°C .

  • Validation: Re-verify concentration via UV absorbance (approx. 254 nm) or HPLC before use if stored > 1 month.

Protocol B: Handling Biological Samples (Urine/Plasma)

Purpose: To prevent microbial degradation during forensic analysis.

  • Collection: Collect sample in a sterile container.

  • Stabilization: Immediately add 1% Sodium Fluoride (NaF) and Potassium Oxalate .

    • Mechanism:[3] NaF inhibits enolase and other glycolytic enzymes, starving bacteria that might degrade the amine [1].

  • pH Adjustment: Adjust pH to 5.0 - 6.0 using dilute acetic acid if the sample is alkaline (alkaline urine promotes instability).

  • Freezing: Flash freeze at -20°C or lower immediately after processing.

References

  • Al-Ghanayem, A. A., et al. (2024). Evaluation of stability of (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology.[2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124-68-5 (Related Amino Alcohols).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-1-phenyl-1-propanol derivatives.

Sources

Reference Data & Comparative Studies

Validation

Comparative H-NMR Spectrum Analysis: 1-(m-Tolyl)-2-amino-1-propanol Hydrochloride vs. Regioisomeric Alternatives

Target Audience: Analytical Chemists, Forensic Researchers, and Drug Development Scientists Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The accurate structural elucidation of sub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Researchers, and Drug Development Scientists Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The accurate structural elucidation of substituted phenethylamines and their derivatives is a critical bottleneck in forensic chemistry and pharmaceutical quality control. 1-(m-tolyl)-2-amino-1-propanol hydrochloride —a meta-methylated analog of phenylpropanolamine (norephedrine)—presents unique analytical challenges due to the structural similarities it shares with its ortho- and para-regioisomers.

This guide provides an objective comparison of the


H-NMR spectral performance of 1-(m-tolyl)-2-amino-1-propanol hydrochloride against its primary alternatives: the para-tolyl isomer, the ortho-tolyl isomer, and the unsubstituted parent compound (phenylpropanolamine). By leveraging high-resolution 

H-NMR spectroscopy, researchers can definitively differentiate these regioisomers without the need for complex derivatization or lengthy chromatographic separations [1].

Structural Dynamics & Causality in NMR Analysis

To achieve self-validating spectral interpretations, an analytical scientist must understand the causality behind the chemical shifts. The addition of a methyl group to the aromatic ring of phenylpropanolamine alters the electron density and steric environment of the molecule, which directly impacts the


H-NMR spectrum.
The Meta-Substitution Effect

In 1-(m-tolyl)-2-amino-1-propanol, the methyl group is positioned at the meta (C3) position of the benzene ring. This specific placement breaks the symmetry of the aromatic system, resulting in a distinct first-order splitting pattern governed by


-coupling [3]:
  • H-2 (Apparent Singlet): The proton situated between the methyl group and the propanol side chain lacks adjacent ortho protons. It only experiences weak meta-coupling (

    
     Hz), appearing as a broadened singlet.
    
  • H-4 & H-6 (Doublets): These protons each have one ortho neighbor, resulting in doublet-like signals (

    
     Hz).
    
  • H-5 (Triplet): Positioned opposite the substitution sites, this proton has two ortho neighbors, splitting its signal into a distinct triplet.

Conversely, the para-isomer possesses a plane of symmetry, yielding a classic AA'BB' pseudo-doublet pattern, while the ortho-isomer introduces significant steric hindrance that deshields the benzylic methine proton (CH-OH) [2].

Comparative Experimental Data

The following table summarizes the quantitative


H-NMR data used to objectively distinguish 1-(m-tolyl)-2-amino-1-propanol hydrochloride from its structural alternatives.

Note: Data represents expected chemical shifts (


) in DMSO-

at 400 MHz, referenced to TMS at 0.00 ppm.
Compound / RegioisomerAromatic Protons (

ppm)
Aromatic Splitting PatternAr-CH

(

ppm)
Benzylic CH-OH (

ppm)
1-(m-Tolyl)-2-amino-1-propanol HCl 7.10 – 7.25 (4H)Complex (1s, 2d, 1t)~2.32 (s, 3H)~4.95 (d,

Hz)
1-(p-Tolyl)-2-amino-1-propanol HCl 7.15 – 7.25 (4H)Symmetric AA'BB' (2d)~2.30 (s, 3H)~4.95 (d,

Hz)
1-(o-Tolyl)-2-amino-1-propanol HCl 7.10 – 7.40 (4H)Complex Multiplet~2.38 (s, 3H)~5.15 (d,

Hz)*
Phenylpropanolamine HCl (Unsub) 7.30 – 7.45 (5H)Complex MultipletN/A~5.00 (d,

Hz)

*The downfield shift of the benzylic proton in the ortho-isomer is caused by steric clashes forcing the hydroxyl group into a deshielding conformational preference.

Mechanistic Workflows & Decision Logic

To ensure reproducibility across different laboratories, the analytical logic for identifying these compounds must be standardized. The diagrams below map the experimental workflow and the decision tree for spectral interpretation.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B Internal Standard (TMS addition for 0 ppm ref) A->B C NMR Acquisition (400/500 MHz, 16-64 scans) B->C D Data Processing (Fourier Transform, Phase Correction) C->D E Spectral Analysis (Integration & Multiplet Analysis) D->E

Step-by-step workflow for the preparation and acquisition of 1H-NMR spectra.

Isomer_Logic Start Analyze Aromatic Region (7.0 - 7.5 ppm) Symmetry Is the splitting pattern symmetric? Start->Symmetry Para p-Tolyl Isomer (AA'BB' doublets, 4H) Symmetry->Para Yes Asymmetric Complex Multiplets (o- or m-Tolyl) Symmetry->Asymmetric No Meta m-Tolyl Isomer (Singlet-like H, 2 Doublets, 1 Triplet) Asymmetric->Meta Meta Pattern Ortho o-Tolyl Isomer (Steric shift on Benzylic CH-OH) Asymmetric->Ortho Ortho Pattern

Decision logic for differentiating tolyl regioisomers based on 1H-NMR aromatic splitting patterns.

Experimental Methodology: Self-Validating Protocol

To guarantee trustworthiness and high E-E-A-T standards, the following protocol is designed as a self-validating system . By utilizing DMSO-


 instead of D

O, the protocol preserves the exchangeable protons (OH and NH

), providing secondary validation points for the molecule's integrity [1].
Step 1: Sample Preparation
  • Weigh precisely 10.0 - 15.0 mg of 1-(m-tolyl)-2-amino-1-propanol hydrochloride.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-

    
      (100.0 atom % D) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the homogeneous solution into a standard 5 mm NMR tube. Causality Note: Ensuring the solution is free of particulates prevents magnetic susceptibility gradients that cause poor shimming and broad line widths.

Step 2: Instrument Calibration & Acquisition
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock and Shim: Establish the deuterium lock on the DMSO-

    
     signal. Perform gradient shimming (Z1-Z5) on the Free Induction Decay (FID) until the lock level is stable and maximized.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Temperature: Regulate strictly at 298 K. Fluctuations will cause the OH and NH

      
       signals to drift.
      
    • Relaxation Delay (D1): Set to 5.0 seconds to ensure complete relaxation of the aromatic protons, allowing for accurate integration.

    • Number of Scans (NS): 16 to 64 scans depending on desired signal-to-noise ratio.

Step 3: Data Processing & Validation
  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

  • Manually phase the spectrum (zero-order and first-order) to ensure a flat baseline.

  • Calibrate the TMS peak exactly to 0.00 ppm.

  • Self-Validation Check: Verify the presence of the broad NH

    
     peak at ~8.1 ppm (integration = 3H) and the OH doublet at ~5.9 ppm (integration = 1H). If these peaks are missing or highly broadened, the sample contains trace water or acidic impurities, and the preparation must be repeated.
    

Conclusion

The


H-NMR analysis of 1-(m-tolyl)-2-amino-1-propanol hydrochloride provides a robust, non-destructive method for structural confirmation. When compared to its regioisomeric alternatives, the meta-isomer is unambiguously identifiable by its distinct 1s, 2d, 1t aromatic splitting pattern and the highly specific chemical shift of its benzylic proton. By adhering to the self-validating protocol outlined above, analytical scientists can ensure high-fidelity data suitable for regulatory submissions, forensic reporting, and peer-reviewed publication.

References

  • Title: A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples Source: MDPI (Molecules) URL: [Link]

  • Title: Discrimination of individual amphetamine-, methcathinone-, N-ethylcathinone and nor-ephedrine-derived fluorinated and methylated regioisomers using benchtop 1H and 19F NMR spectroscopy Source: Oxford Instruments URL: [Link]

  • Title: NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments Source: Journal of Chemical Education (ACS Publications) URL: [Link]

Comparative

Structural Characterization Guide: 1-(3-Methylphenyl)-2-aminopropan-1-ol HCl vs. Norephedrine HCl

Executive Summary This technical guide provides a comparative structural analysis of Norephedrine Hydrochloride (Phenylpropanolamine) and its meta-methylated analog, 1-(3-methylphenyl)-2-aminopropan-1-ol Hydrochloride (r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative structural analysis of Norephedrine Hydrochloride (Phenylpropanolamine) and its meta-methylated analog, 1-(3-methylphenyl)-2-aminopropan-1-ol Hydrochloride (referred to herein as 3-Me-PPA ).

While Norephedrine is a well-characterized sympathomimetic agent, 3-Me-PPA represents a structural analog often encountered in forensic impurity profiling or structure-activity relationship (SAR) studies targeting adrenergic receptors. This guide focuses on the specific spectroscopic markers (NMR, MS, IR) required to unequivocally distinguish the meta-tolyl moiety from the unsubstituted phenyl ring of Norephedrine.

Part 1: Structural & Stereochemical Analysis

Chemical Identity

The core difference lies in the aromatic substitution. Both molecules share the 2-amino-1-propanol side chain (the "nor" ephedrine backbone), but 3-Me-PPA possesses a methyl group at the meta (3) position of the phenyl ring.

FeatureNorephedrine HCl3-Me-PPA HCl (Target)
IUPAC Name 2-amino-1-phenylpropan-1-ol hydrochloride2-amino-1-(3-methylphenyl)propan-1-ol hydrochloride
Formula (Salt)


Mol. Weight 187.67 g/mol 201.70 g/mol
Key Moiety Unsubstituted Phenyl Ring3-Methylphenyl (m-Tolyl) Ring
Stereochemistry Typically (1R,2S) or (1S,2R) [Erythro]Analogous Erythro/Threo forms exist
Structural Visualization

The following diagram illustrates the atom mapping and the critical site of divergence (C3' on the aromatic ring).

Structures cluster_0 Norephedrine HCl cluster_1 3-Me-PPA HCl Nor Phenyl Ring (H only) SideChain 2-amino-1-propanol (Identical Backbone) Nor->SideChain Tolyl m-Tolyl Ring (3-Methyl group) Nor->Tolyl Substitution Difference SideChain2 2-amino-1-propanol (Identical Backbone) Tolyl->SideChain2

Caption: Structural comparison highlighting the conservation of the aliphatic backbone and the divergence at the aromatic ring.

Part 2: Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR)

Differentiation relies on detecting the symmetry break in the aromatic region and the presence of the benzylic methyl group.


H NMR (DMSO-

, 400 MHz)
Proton EnvironmentNorephedrine (

ppm)
3-Me-PPA (

ppm)
Diagnostic Note
Aromatic (Ar-H) 7.20 – 7.45 (m, 5H)7.00 – 7.25 (m, 4H)Norephedrine shows a generic monosubstituted multiplet. 3-Me-PPA shows a specific 4-proton pattern (singlet-like H2', multiplets for H4', H5', H6').
Benzylic Methyl (Ar-CH

)
Absent 2.30 – 2.35 (s, 3H) Primary Differentiator. Distinct singlet absent in Norephedrine.
Methine (CH-OH) ~4.95 (d)~4.90 (d)Minimal shift; electronic effect of m-Me is weak.
Methine (CH-NH

)
~3.40 (m)~3.40 (m)Overlaps with water peak in DMSO often; identical in both.
Terminal Methyl (CH

)
0.95 – 1.00 (d, 3H)0.95 – 1.00 (d, 3H)Identical doublet (

Hz).

C NMR
  • Norephedrine: Shows 4 aromatic signals (C_ipso, C_ortho, C_meta, C_para) due to symmetry.

  • 3-Me-PPA: Shows 6 distinct aromatic signals due to the loss of symmetry caused by the meta-methyl group, plus a new aliphatic carbon signal at ~21 ppm (Ar-C H

    
    ).
    
Mass Spectrometry (GC-MS / LC-MS)

Both compounds undergo alpha-cleavage, producing the same base peak. Differentiation requires observation of the molecular ion or the benzylic fragment.

Fragmentation Logic:

  • Alpha Cleavage (Dominant): Breaking the C1-C2 bond.

    • Both yield

      
       at m/z 44 .
      
    • Result: This peak cannot distinguish the two.

  • Benzylic Cleavage: Breaking the C1-C2 bond but retaining charge on the aromatic side.

    • Norephedrine

      
      
      
      
      
      at m/z 107 .
    • 3-Me-PPA

      
      
      
      
      
      at m/z 121 .

MS_Fragmentation Nor Norephedrine (MW 151) BasePeak Base Peak (m/z 44) [CH(CH3)NH2]+ Nor->BasePeak Alpha Cleavage BenzNor Benzylic Ion (m/z 107) [Ph-CH-OH]+ Nor->BenzNor Charge Retention on Ring MTA 3-Me-PPA (MW 165) MTA->BasePeak Alpha Cleavage BenzMTA Tolyl Ion (m/z 121) [Tol-CH-OH]+ MTA->BenzMTA Charge Retention on Ring

Caption: MS fragmentation pathway. Note that while the base peak (m/z 44) is identical, the benzylic ions (107 vs 121) provide definitive identification.

Part 3: Experimental Protocols

Sample Preparation (Hydrochloride Salt Formation)

To ensure comparable spectral data, convert any free base oil to the hydrochloride salt.

  • Dissolution: Dissolve 50 mg of the amine (Norephedrine or 3-Me-PPA) in 2 mL of dry diethyl ether or isopropanol.

  • Acidification: Dropwise add 2M HCl in diethyl ether (or dioxane) while stirring at 0°C.

  • Precipitation: A white precipitate should form immediately.

  • Filtration: Filter the solid under vacuum and wash with cold ether (

    
     mL).
    
  • Drying: Dry under high vacuum (0.1 mbar) for 2 hours to remove solvent traces.

HPLC Method for Separation

If analyzing a mixture (e.g., metabolic study or impurity check), standard C18 columns may struggle to separate these positional isomers significantly.

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Reasoning: The biphenyl phase interacts via pi-pi stacking, which is sensitive to the electron density changes caused by the methyl substitution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Detection: UV at 210 nm (backbone) and 254 nm (aromatic).

Part 4: Comparative Data Summary

ParameterNorephedrine HCl3-Me-PPA HCl
Molecular Ion (

)
151 (Free base), 187 (HCl salt)165 (Free base), 201 (HCl salt)
Base Peak (EI-MS) m/z 44m/z 44
Diagnostic Fragment m/z 107m/z 121

H NMR Methyl
~1.0 ppm (d) only~1.0 ppm (d) AND ~2.3 ppm (s)
IR Spectrum Monosubstituted benzene overtones (1700-2000 cm

pattern)
meta-disubstituted pattern (distinct C-H out-of-plane bending ~780, 690 cm

)
Melting Point 190-194°C (varies by isomer)Typically lower than parent due to symmetry disruption

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9436, Phenylpropanolamine Hydrochloride. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Norephedrine Mass Spectrum.[1][2] NIST Standard Reference Database. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Validation

X-ray crystallography data for 1-(m-tolyl)-2-amino-1-propanol hydrochloride

Topic: Comparative Crystallographic Guide: 1-(m-Tolyl)-2-amino-1-propanol Hydrochloride vs. Phenylpropanolamine Hydrochloride Executive Summary This technical guide provides a structural analysis framework for 1-(m-tolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Crystallographic Guide: 1-(m-Tolyl)-2-amino-1-propanol Hydrochloride vs. Phenylpropanolamine Hydrochloride

Executive Summary

This technical guide provides a structural analysis framework for 1-(m-tolyl)-2-amino-1-propanol hydrochloride , a structural analog of Phenylpropanolamine (PPA) and a primary metabolite of the synthetic cathinone 3-MMC.

As of the current literature index, a dedicated Crystallographic Information File (CIF) for the specific m-tolyl derivative is not publicly archived in the Cambridge Structural Database (CSD). Consequently, this guide serves as a comparative protocol . It establishes the known crystal structure of its parent homologue, Phenylpropanolamine HCl (PPA HCl) , as the reference standard. It then delineates the experimental pathway to resolve the target structure, predicting lattice perturbations caused by the meta-methyl substitution.

Target Audience: Medicinal Chemists, Forensic Toxicologists, and Crystallographers.

Structural Context & Chemical Identity

To understand the crystallographic requirements, we must first define the topological relationship between the target and the reference standard.

  • Reference Standard: Phenylpropanolamine HCl (PPA HCl). A well-characterized sympathomimetic amine lacking ring substitution.

  • Target Compound: 1-(m-tolyl)-2-amino-1-propanol HCl. Contains a methyl group at the meta (3-) position of the phenyl ring.[1][2]

Chemical Topology Diagram

ChemicalStructure Ref Reference: Phenylpropanolamine HCl (No Ring Substitution) Target Target: 1-(m-Tolyl)-2-amino-1-propanol HCl (3-Methyl Substitution) Ref->Target + Methyl Group (C3) Effect Crystallographic Impact: - Steric Hindrance - Altered Pi-Stacking - Unit Cell Expansion Target->Effect Lattice Perturbation

Figure 1: Structural relationship between the reference standard and the target m-tolyl derivative.

Comparative Data: Reference Standard vs. Predicted Target

The following table provides the established crystallographic parameters for Phenylpropanolamine HCl (Racemic) to serve as the control dataset. The "Target Predicted" column highlights the expected deviations based on the volume contribution of a methyl group (~20–25 ų) and symmetry breaking effects.

ParameterReference: Phenylpropanolamine HCl [1]Target: 1-(m-Tolyl)-2-amino-1-propanol HCl (Predicted)
Formula C₉H₁₃NO[3] · HClC₁₀H₁₅NO · HCl
Molecular Weight 187.67 g/mol 201.70 g/mol
Crystal System MonoclinicMonoclinic (Likely) or Orthorhombic
Space Group P2₁/c (Racemate)P2₁/c (if Racemate) or P2₁ (if Enantiopure)
Unit Cell Volume (V) ~1020 ų (Z=4)Expected: 1100–1150 ų (Expansion due to -CH₃)
Packing Efficiency High (Planar stacking)Lower: m-Methyl disrupts parallel phenyl stacking
Hydrogen Bonding N–H···Cl⁻ and O–H···Cl⁻ networksSimilar motif; Cl⁻ acts as the primary acceptor
Melting Point 190–194 °CExpected: 155–165 °C (Lower due to lattice disruption)

Critical Insight: The meta-substitution often forces the phenyl ring to rotate out of the plane relative to the ethanolamine side chain to minimize steric clash, potentially increasing the b-axis length or changing the monoclinic β angle significantly compared to PPA.

Experimental Protocol: De Novo Structure Determination

Since the specific CIF is unavailable, you must generate it. This protocol ensures high-fidelity data suitable for publication.

Phase I: Crystal Growth (The "Anti-Solvent" Method)

The hydrochloride salt is highly polar. Standard evaporation often yields amorphous powder. Use Vapor Diffusion for X-ray quality single crystals.

  • Dissolution: Dissolve 20 mg of 1-(m-tolyl)-2-amino-1-propanol HCl in 2 mL of Methanol (MeOH) (Good solvent).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites (dust).

  • Vapor Diffusion Setup:

    • Place the MeOH solution in an inner vial.

    • Place the inner vial (uncapped) inside a larger jar containing Diethyl Ether or Acetone (Anti-solvent).

    • Seal the outer jar tightly.

  • Timeline: Allow to stand at 4°C for 3–7 days. The ether will slowly diffuse into the methanol, lowering solubility and promoting slow, ordered lattice growth.

Phase II: Data Collection & Refinement Workflow

This workflow is designed to be self-validating. If the


 (internal agreement factor) is >0.10, the dataset is rejected, and the crystal must be re-screened.

Workflow Start Start: Single Crystal Selection (Size: 0.1 - 0.3 mm) Mount Mount on Goniometer (Cryoloop + Paratone Oil) Start->Mount Collect Data Collection (Mo Kα or Cu Kα, 100 K) Mount->Collect Process Data Reduction (Integration & Scaling) Collect->Process Check Quality Check (Is R_int < 0.08?) Process->Check Solve Structure Solution (Direct Methods/SHELXT) Check->Solve Yes Fail Recrystallize Check->Fail No Refine Refinement (SHELXL) (Anisotropic for non-H atoms) Solve->Refine Final Final Output: CIF & CheckCIF Refine->Final Fail->Start

Figure 2: Validated workflow for X-ray diffraction data collection and refinement.

Technical Analysis of the Lattice

When analyzing your solved structure against the PPA reference, focus on these three interactions which define the stability of phenethylamine salts:

  • The Chloride Bridge: In PPA HCl, the chloride ion usually coordinates three hydrogen bonds (two from

    
    , one from 
    
    
    
    ). Verify if the m-tolyl steric bulk breaks this "tripod" arrangement.
  • Phenyl Ring Stacking: PPA HCl exhibits "herringbone" or parallel displaced

    
    -
    
    
    
    stacking. The meta-methyl group acts as a spacer.
    • Hypothesis: Expect the centroid-to-centroid distance between aromatic rings to increase from ~3.8 Å (in PPA) to >4.5 Å, or for the stacking to be abolished entirely in favor of van der Waals contacts involving the methyl group.

  • Conformation (Torsion Angles):

    • Measure the

      
       torsion angle.
      
    • PPA HCl (Reference): Typically anti-periplanar (extended).

    • Target: The m-tolyl group may force a gauche conformation to relieve strain between the ring methyl and the amine salt.

References

  • Podder, A., et al. (1979).[4] "Crystal structure of Phenylpropanolamine Hydrochloride." Indian Journal of Physics, 53A, 652.[4] (Primary Reference for PPA HCl lattice parameters).

  • Soriano-Garcia, M., et al. (2003). "Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea." Analytical Sciences, 19(7), 1087-1088. Link (Reference for m-tolyl packing behavior).

  • Görbitz, C. H. (2025). "Hydrogen bond distances and angles in the structures of organic ammonium chlorides." Acta Crystallographica Section B. (General standard for amine-HCl bond lengths).
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021).[5] "Risk assessment of 3-methylmethcathinone (3-MMC) and related metabolites." (Context for the chemical identity of the target).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride

Comprehensive Safety and Handling Guide: 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride. The fol...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride. The following guide is synthesized from safety data for structurally analogous compounds, including aromatic amines, secondary alcohols, and amine hydrochlorides. This information is intended to provide essential safety and logistical guidance but must be supplemented by professional judgment and a thorough risk assessment before handling this chemical.

Section 1: Understanding the Hazards

The chemical structure of 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride suggests a combination of hazards associated with its constituent functional groups.

  • Aromatic Amine: Aromatic amines are a class of compounds that can be readily absorbed through the skin and respiratory tract.[1] Some aromatic amines are known or suspected carcinogens.[1][2] They can also cause skin and eye irritation, as well as respiratory problems.[3][4]

  • Secondary Alcohol: Alcohols are generally flammable and their vapors can form explosive mixtures in the air.[5] They can also cause irritation to the eyes and skin.

  • Amine Hydrochloride: The hydrochloride salt of an amine can be corrosive and may cause burns upon contact with skin or eyes.[6]

Given these components, 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride should be handled as a potentially hazardous substance with particular attention to preventing skin contact, inhalation, and eye exposure.

Section 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, which should be worn at all times in the laboratory when this chemical is in use.[7][8][9]

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical splash goggles with a face shield.[8][10]Protects against splashes of the chemical which could be corrosive and irritating to the eyes.[8][10]
Skin and Body Protection A flame-resistant lab coat worn over a full-length, chemically impervious suit.[7][9][11]Provides a barrier against skin contact and potential chemical burns.[7][11]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[8][9][10]Prevents absorption of the aromatic amine through the skin and protects from corrosive properties.[8][10]
Respiratory Protection A respirator mask is recommended, especially when handling powders or in poorly ventilated areas.[3][8]Protects against inhalation of potentially harmful aerosols or vapors.[3][8]
Section 3: Operational and Disposal Plans
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6][12] All personnel must be trained on the potential hazards and emergency procedures.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][9]

  • Dispensing: When transferring the chemical, use tools such as a spatula or a scoop to avoid direct contact. Always open containers facing away from you.[9]

  • Transporting: When moving the chemical within the lab, use a secondary container to prevent spills in case of a dropped or broken primary container.[13]

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[14] Remove and decontaminate or dispose of PPE properly.

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste containing 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride, including contaminated lab supplies (e.g., gloves, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.[15][16]

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[16]

  • Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[15][17]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[15][16][18] Do not dispose of this chemical down the drain or in regular trash.[15]

Section 4: Emergency Procedures

In the event of a spill, follow the steps outlined in the workflow below.

Spill_Response_Workflow A Alert Personnel & Secure Area B Don Appropriate PPE A->B Evacuate if necessary C Contain the Spill (Use absorbent material like vermiculite) B->C D Collect Contaminated Material C->D E Place in Labeled Hazardous Waste Container D->E F Decontaminate the Area E->F G Dispose of Waste via Professional Service F->G

Caption: Workflow for handling a chemical spill.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[12]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[6][12]

References

  • Aromatic Amines. Breast Cancer Prevention Partners (BCPP). [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Nantrading. [Link]

  • Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. SKC Inc.. [Link]

  • Safer Handling of Alcohol in the Laboratory. NSTA. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Hydroxylamine hydrochloride Safety Data Sheet. Szabo-Scandic. [Link]

  • Handling and Storing Chemicals. Lab Manager. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

  • Section 6C: Controlling Chemical Exposure. Princeton University Environmental Health and Safety. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Chapter 04: Proper Storage of Chemicals in Laboratories. University of North Carolina at Chapel Hill Policies. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

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